Lyciumamide B
Description
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Properties
Molecular Formula |
C36H36N2O8 |
|---|---|
Molecular Weight |
624.7 g/mol |
IUPAC Name |
(17Z)-13-hydroxy-11-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-14-methoxy-2-oxa-9,20-diazatetracyclo[21.2.2.23,6.112,16]triaconta-1(25),3(30),4,6(29),12,14,16(28),17,23,26-decaene-10,19-dione |
InChI |
InChI=1S/C36H36N2O8/c1-44-30-21-25(8-13-29(30)39)34(41)33-28-19-24(20-31(45-2)35(28)42)7-14-32(40)37-17-15-22-3-9-26(10-4-22)46-27-11-5-23(6-12-27)16-18-38-36(33)43/h3-14,19-21,33-34,39,41-42H,15-18H2,1-2H3,(H,37,40)(H,38,43)/b14-7- |
InChI Key |
ITRZQYUTKGTYOP-AUWJEWJLSA-N |
Isomeric SMILES |
COC1=CC/2=CC(=C1O)C(C(=O)NCCC3=CC=C(C=C3)OC4=CC=C(CCNC(=O)/C=C2)C=C4)C(C5=CC(=C(C=C5)O)OC)O |
Canonical SMILES |
COC1=CC2=CC(=C1O)C(C(=O)NCCC3=CC=C(C=C3)OC4=CC=C(CCNC(=O)C=C2)C=C4)C(C5=CC(=C(C=C5)O)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
Natural Sources of Lyciumamide B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of Lyciumamide B, a phenolic amide with potential therapeutic applications. The document details its origins in various plant species, quantitative data on its isolation, and a comprehensive experimental protocol for its extraction and purification. Furthermore, this guide presents visual representations of the isolation workflow and a relevant biological signaling pathway to aid in research and development efforts.
Natural Occurrences of this compound
This compound is a naturally occurring compound that has been identified in several species within the Solanaceae family. Its primary sources include:
-
Fruits of Lycium barbarum : Commonly known as Goji berry, the fruits of Lycium barbarum are a well-documented source of this compound and other related phenolic amides.[1][2][3][4]
-
Roots of Lycium chinense : The roots of this related Lycium species also contain this compound.[5][6]
-
Root bark of Solanum melongena : This plant, commonly known as eggplant, has been identified as a source of lignanamides, including compounds structurally related to this compound.[4]
-
Seeds of Datura metel : The seeds of this plant are another source of various lignanamides, and this compound has been identified among them.[7]
Quantitative Data on Isolation
The following table summarizes the quantitative data available from a representative study on the isolation of phenolic amides from Lycium barbarum. While the precise yield of this compound is not explicitly detailed, the data provides context for the abundance of related compounds within the extract.
| Starting Material | Extraction Solvent | Fraction | Subfraction | Compound(s) | Yield (mg) |
| 50 kg dried fruits of L. barbarum | 95% Ethanol (B145695) | 95% EtOH extract (1336 g) | Fraction E7 (2.18 g) | Lyciumamide K, Heliotropamide, Tribulusamide A, Lyciumamide O | 1.7, 2.6, 2.9, 3.8 |
| 50 kg dried fruits of L. barbarum | 95% Ethanol | 95% EtOH extract (1336 g) | Subfraction D2-4 (225 mg) | N-E-feruloyl tyramine, N-E-coumaroyl tyramine | 15.8, 85.6 |
Data extracted from Suiqing Chen, et al. (2023).[1]
Experimental Protocol: Isolation of this compound from Lycium barbarum
This section provides a detailed methodology for the extraction and isolation of this compound from the dried fruits of Lycium barbarum, based on established protocols.[1][2]
3.1. Extraction
-
Reflux Extraction: The dried fruits of Lycium barbarum (50 kg) are refluxed with 200 L of 95% ethanol for 2 hours. This process is repeated three times.
-
Solvent Removal: The ethanol is removed from the combined extracts under reduced pressure to yield a residue.
-
Dispersion in Water: The resulting residue is dispersed in water.
3.2. Chromatographic Separation
-
Macroporous Resin Chromatography: The aqueous solution is subjected to chromatography on an HP-20 macroporous resin column. The column is eluted sequentially with water, 95% ethanol, and acetone. The 95% ethanol extract is collected.
-
Liquid-Liquid Partitioning: The 95% ethanol extract is suspended in water and then successively partitioned with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH) to yield EtOAc-soluble and n-BuOH-soluble extracts.
-
Octadecylsilyl (ODS) Column Chromatography: The bioactive fraction is applied to an ODS column and eluted with a gradient of methanol (B129727)/water (from 10:90 to 90:10) to yield several fractions.
-
Sephadex LH-20 Column Chromatography: A resulting fraction is further subjected to chromatography on a Sephadex LH-20 column using methanol as the eluent.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved using preparative HPLC with a methanol/water mobile phase.
Visualizations
4.1. Experimental Workflow for Isolation
Caption: Isolation workflow for this compound.
4.2. Potential Anti-Neuroinflammatory Signaling Pathway
While a specific signaling pathway for this compound is not yet fully elucidated, related lignanamides from natural sources have been shown to exhibit anti-neuroinflammatory activity. A potential pathway involves the TREM2 receptor.
Caption: Potential TREM2-mediated anti-inflammatory pathway.
References
- 1. hxxtzx.hactcm.edu.cn [hxxtzx.hactcm.edu.cn]
- 2. Structure Revision of Lyciumamides A–C and Their Hypoglycemic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS:1647111-41-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. mdpi.com [mdpi.com]
Biological Activity Screening of Lyciumamide B: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Disclaimer: As of December 2025, publicly available data specifically detailing the biological activities of Lyciumamide B is scarce. This guide has been constructed by leveraging comprehensive data from its close structural analog, Lyciumamide A, and other phenolic amides isolated from Lycium barbarum. The methodologies and potential activities described herein serve as a robust framework for initiating a thorough biological screening of this compound.
Executive Summary
Lycium barbarum, the source of Goji berries, is a plant rich in bioactive phenolic amides. While compounds like Lyciumamide A have been investigated for their therapeutic potential, this compound remains a frontier for discovery. This document outlines a proposed workflow for the biological activity screening of this compound, drawing parallels from established data on related compounds. The primary focus areas, based on the known activities of its chemical class, are neuroprotection, anti-inflammatory effects, and anti-tumor activity. Detailed experimental protocols and relevant signaling pathways are presented to guide future research.
Potential Biological Activities and Quantitative Data
Based on studies of related phenolic amides from Lycium barbarum, this compound is hypothesized to possess neuroprotective, anti-inflammatory, and anti-cancer properties. The following tables summarize quantitative data for analogous compounds.
Neuroprotective Activity of Lyciumamide A
| Compound | Assay | Cell Line | Challenge | Concentration | Result |
| Lyciumamide A | Cell Viability (MTT) | SH-SY5Y | 1 mM NMDA | 1, 10, 20 µM | Significantly increased cell viability |
| Lyciumamide A | LDH Release | SH-SY5Y | 1 mM NMDA | 1, 10, 20 µM | Significantly reduced LDH release |
| Lyciumamide A | ROS Production | SH-SY5Y | 1 mM NMDA | 20 µM | Significantly reversed ROS increase |
Anti-Tumor Activity of Phenolic Amides from Lycium barbarum Stem
| Compound | Assay | Cell Line | Concentration | Result |
| 4-O-methylgrossamide | Anti-proliferation | Human Glioma Stem Cells | Not specified | Moderate anti-cancer activity |
| Grossamide | Anti-proliferation | Human Glioma Stem Cells | Not specified | Moderate anti-cancer activity |
Anti-Inflammatory Activity of Lycium barbarum Extracts
| Extract Type | Assay | Cell Line | Challenge | Concentration | Result |
| Flavonoid Extract | Nitric Oxide (NO) Production | RAW 264.7 | 1 µg/mL LPS | 10-400 µg/mL | Significant inhibition of NO production |
| Flavonoid Extract | Pro-inflammatory Cytokines | RAW 264.7 | 1 µg/mL LPS | 10-400 µg/mL | Suppression of TNF-α, IL-1β, and IL-6 |
| Leaf Extracts | Nitric Oxide (NO) Production | RAW 264.7 | LPS | 0.25-1 mg/mL | Significant inhibitory effects |
Proposed Experimental Workflow for this compound Screening
The following diagram illustrates a logical workflow for a comprehensive biological activity screening of this compound.
Detailed Experimental Protocols
The following protocols are based on methodologies used for Lyciumamide A and Lycium barbarum extracts and are recommended for screening this compound.
Neuroprotection Assay against NMDA-induced Toxicity
This protocol is adapted from studies on Lyciumamide A.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-incubated with varying concentrations of this compound (e.g., 1, 10, 20 µM) for 2 hours.
-
Induction of Neurotoxicity: N-methyl-D-aspartate (NMDA) is added to a final concentration of 1 mM for 30 minutes to induce excitotoxicity. A control group without NMDA and a group with NMDA alone are included.
-
Cell Viability Assessment (MTT Assay): After treatment, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 490 nm.
-
Cell Death Assessment (LDH Assay): Lactate dehydrogenase (LDH) release into the culture medium is quantified using a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
Anti-inflammatory Assay in Macrophages
This protocol is based on studies with Lycium barbarum extracts.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Compound Treatment: Cells are seeded in 24-well plates. After 24 hours, they are pre-treated with this compound (e.g., 10, 50, 100 µg/mL) for 2 hours.
-
Induction of Inflammation: Lipopolysaccharide (LPS) is added to a final concentration of 1 µg/mL and incubated for 24 hours.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452) in the culture supernatant is measured as an indicator of NO production using the Griess reagent.
-
Cytokine Analysis (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using specific ELISA kits.
Anti-Tumor Cell Proliferation Assay
This protocol is based on the screening of other phenolic amides from Lycium barbarum.
-
Cell Culture: A panel of human cancer cell lines (e.g., U87 or other glioma lines, MCF-7 breast cancer, A549 lung cancer) are cultured in their respective recommended media.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a range of this compound concentrations for 48-72 hours.
-
Proliferation Assessment: Cell viability is assessed using assays such as MTT, SRB (sulforhodamine B), or a commercial cell-titer glow assay to determine the inhibitory effect of the compound on cell proliferation.
-
Data Analysis: The concentration that inhibits 50% of cell growth (IC50) is calculated from the dose-response curves.
Signaling Pathways
NMDA Receptor-Mediated Excitotoxicity Pathway
Lyciumamide A has been shown to be neuroprotective by potentially restraining the N-methyl-D-aspartate receptor (NMDAR). Overactivation of this receptor by glutamate (B1630785) leads to excessive Ca2+ influx, triggering downstream apoptotic pathways. This compound may act similarly.
LPS-Induced Pro-inflammatory Pathway in Macrophages
Lycium barbarum extracts have demonstrated anti-inflammatory effects by inhibiting key mediators in the lipopolysaccharide (LPS)-induced inflammatory cascade in macrophages. This compound may target this pathway.
Preliminary Studies on the Putative Mechanism of Action of Lyciumamide B: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental studies on the mechanism of action of Lyciumamide B are limited in publicly available literature. This guide provides a comprehensive overview of the putative mechanism of action based on preliminary studies of constituents isolated from Lycium barbarum (Goji Berry), the plant genus from which this compound is derived. The primary anti-inflammatory mechanisms of Lycium compounds involve the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Introduction to Lyciumamides and Bioactive Compounds of Lycium barbarum
Lycium barbarum L., a member of the Solanaceae family, is a traditional medicinal plant whose fruits, leaves, and roots are known for a variety of health benefits, including anti-inflammatory, antioxidant, and immunomodulatory effects. These properties are attributed to a rich diversity of bioactive molecules, including polysaccharides (LBP), flavonoids, carotenoids, and alkaloids. Among these, amide-containing compounds like this compound represent a class of molecules with potential therapeutic value. While this compound itself is not extensively studied, research on other compounds from Lycium barbarum provides a strong basis for predicting its likely biological activities and molecular targets.
Recent studies on flavonoids and glycopeptides from Lycium barbarum have demonstrated significant inhibitory effects on key inflammatory pathways, primarily the NF-κB and MAPK signaling cascades. These pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines, enzymes, and other mediators. This guide will explore these pathways as the probable mechanism of action for this compound and detail the experimental approaches used to investigate these effects.
Core Signaling Pathways in Inflammation
Inflammatory stimuli, such as lipopolysaccharide (LPS) from bacteria, activate intracellular signaling cascades that lead to the production of inflammatory mediators. The NF-κB and MAPK pathways are two of the most critical signaling networks in this process.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of inflammation, immunity, and cell survival. In most unstimulated cells, NF-κB dimers (most commonly the p50/p65 heterodimer) are held inactive in the cytoplasm by a family of inhibitory proteins called IκB (Inhibitor of κB), with IκBα being the most prominent.
Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or LPS, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα exposes a nuclear localization signal on the NF-κB p65 subunit, allowing the active p50/p65 dimer to translocate into the nucleus. Inside the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators, including TNF-α, Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and inducible nitric oxide synthase (iNOS).
Compounds from Lycium barbarum have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of p65.
In Vitro Antioxidant Assays for Lyciumamide B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Statement on Data Availability
Currently, there is a notable scarcity of published research specifically detailing the in vitro antioxidant capacity of Lyciumamide B. However, its structural analog, Lyciumamide A, also isolated from the fruits of Lycium barbarum, has been documented to possess potent antioxidant properties. This guide will, therefore, present established in vitro antioxidant assay methodologies and potential mechanistic pathways that are frequently employed for novel compounds and can be readily adapted for the comprehensive evaluation of this compound. The data presented herein is illustrative, based on findings for analogous compounds and extracts from Lycium barbarum, to provide a framework for future research.
Core In Vitro Antioxidant Assays
A battery of assays is essential to evaluate the multifaceted antioxidant properties of a compound. These assays typically fall into two major categories: those based on hydrogen atom transfer (HAT) and those based on single electron transfer (SET).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used and straightforward method to assess the radical scavenging ability of a compound. The principle lies in the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Preparation of DPPH Solution : A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) and stored in the dark.
-
Sample Preparation : this compound is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Assay Procedure :
-
In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of the various concentrations of this compound.
-
A blank is prepared with 100 µL of methanol and 100 µL of the sample solvent.
-
A control is prepared with 100 µL of the DPPH solution and 100 µL of the sample solvent.
-
The plate is incubated in the dark at room temperature for 30 minutes.
-
-
Measurement : The absorbance is measured at 517 nm using a microplate reader.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the concentration of this compound.
| Concentration (µg/mL) | % DPPH Scavenging (Hypothetical) |
| 10 | 15.2 ± 1.8 |
| 25 | 35.8 ± 2.5 |
| 50 | 52.1 ± 3.1 |
| 100 | 78.9 ± 4.2 |
| IC50 | ~48 µg/mL |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABts•+ is reduced back to the colorless ABTS, and the change in absorbance is measured.
-
Preparation of ABTS•+ Solution : A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Working Solution Preparation : The ABTS•+ solution is diluted with ethanol (B145695) or a phosphate (B84403) buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure :
-
In a 96-well microplate, 190 µL of the ABTS•+ working solution is added to 10 µL of various concentrations of this compound.
-
The plate is incubated at room temperature for 6 minutes.
-
-
Measurement : The absorbance is read at 734 nm.
-
Calculation : The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.
| Concentration (µg/mL) | % ABTS Scavenging (Hypothetical) | TEAC (mM Trolox Equivalents) |
| 10 | 22.5 ± 2.1 | 0.8 |
| 25 | 48.7 ± 3.3 | 1.9 |
| 50 | 65.4 ± 3.9 | 2.5 |
| 100 | 89.2 ± 4.8 | 3.4 |
| IC50 | ~26 µg/mL |
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.
-
Preparation of FRAP Reagent : The FRAP reagent is prepared fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is warmed to 37°C before use.
-
Assay Procedure :
-
In a 96-well plate, 180 µL of the FRAP reagent is added to 20 µL of this compound at various concentrations.
-
The plate is incubated at 37°C for 30 minutes.
-
-
Measurement : The absorbance is measured at 593 nm.
-
Calculation : A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of this compound is expressed as FRAP value (in µM Fe(II) equivalents).
| Concentration (µg/mL) | FRAP Value (µM Fe(II) Equivalents) |
| 10 | 150 ± 12 |
| 25 | 375 ± 25 |
| 50 | 680 ± 41 |
| 100 | 1250 ± 78 |
Visualization of Experimental Workflows
Caption: DPPH Radical Scavenging Assay Workflow.
The Anti-inflammatory Potential of Lycium-Derived Compounds: A Technical Overview for Researchers
Introduction
Lycium barbarum L., a member of the Solanaceae family, has a long history of use in traditional medicine, particularly in Asia, for a variety of health benefits, including immune modulation and anti-inflammatory effects.[1] Modern scientific investigation has sought to elucidate the molecular mechanisms underlying these therapeutic properties, focusing on a range of bioactive components. These include polysaccharides, flavonoids, and various small molecules that have demonstrated significant anti-inflammatory activity in both in vitro and in vivo models. This guide provides a detailed overview of the key findings, experimental methodologies, and implicated signaling pathways related to the anti-inflammatory effects of compounds derived from Lycium species.
In Vitro Anti-inflammatory Activity
The anti-inflammatory effects of Lycium extracts and their purified components are often evaluated in vitro using cell-based assays. A common model involves the use of lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line, which mimics the inflammatory response seen in vivo.
Inhibition of Pro-inflammatory Mediators
Extracts from Lycium barbarum have been shown to inhibit the production of key pro-inflammatory mediators in LPS-stimulated RAW 264.7 cells. This includes a dose-dependent reduction in nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β).[2][3] The inhibition of these molecules is a critical indicator of anti-inflammatory potential, as they are central to the inflammatory cascade. Furthermore, these extracts have been observed to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and prostaglandins, respectively.[3]
| Compound/Extract | Cell Line | Stimulant | Mediator Inhibited | Key Findings | Reference |
| Lycium barbarum fruit and leaf extracts | RAW 264.7 | LPS | NO, TNF-α, IL-6, IL-1β | Dose-dependent inhibition of pro-inflammatory mediators. | [2] |
| Lycium Fruit Water Extract (LFWE) | RAW 264.7 | LPS | NO, PGE₂, TNF-α, IL-6 | Inhibition of inflammatory mediators and their synthesizing enzymes (iNOS and COX-2). | [3] |
| Compounds from Lycium barbarum leaves | MH7A (human rheumatoid arthritis synovial fibroblasts) | LPS | NO, Lactate Dehydrogenase (LDH) | Several isolated compounds inhibited NO and LDH release, with compound 1 showing the highest efficacy. | [1] |
| Lycium barbarum extract | Microglial cells | Oligomeric Amyloid-β | M1 pro-inflammatory markers (iNOS, TNF-α, IL-6, IL-1β) | Downregulated M1 markers and upregulated M2 anti-inflammatory markers. | [4] |
Experimental Protocols
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂. For experiments, cells are typically seeded in 96-well or 24-well plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of the test compound (e.g., Lycium extract) for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further 18-24 hours.
The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant. The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant. The absorbance is then measured at approximately 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
To assess the expression of proteins like iNOS and COX-2, and to investigate signaling pathways, Western blotting is performed. Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then blocked and incubated with primary antibodies against the target proteins, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Anti-inflammatory Activity
The anti-inflammatory properties of Lycium compounds have also been demonstrated in animal models. For instance, in a mouse model of diabetic nephropathy, Lycium barbarum polysaccharide (LBP) administration led to a significant decrease in the gene expression of TNF-α, IL-1β, IL-6, and serum amyloid A3 in the kidney cortex.[5]
Molecular Mechanisms of Action: Signaling Pathways
The anti-inflammatory effects of Lycium-derived compounds are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The two primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα.[7] This phosphorylation leads to the ubiquitination and subsequent proteasomal degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[7][8] Extracts from Lycium have been shown to suppress the degradation of IκBα and inhibit the nuclear translocation of NF-κB in LPS-stimulated macrophages.[3]
MAPK Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), p38, and c-Jun NH₂-terminal kinase (JNK), plays a crucial role in the inflammatory response.[9][10] Activation of these kinases by inflammatory stimuli leads to the phosphorylation and activation of various transcription factors, which in turn regulate the expression of pro-inflammatory genes. Lycium fruit water extract has been demonstrated to inhibit the phosphorylation of ERK, p38, and JNK in LPS-stimulated macrophages.[3]
Experimental Workflow for Screening Anti-inflammatory Compounds
The general workflow for identifying and characterizing the anti-inflammatory properties of natural products like those from Lycium involves a multi-step process, from initial screening to mechanistic studies.
Conclusion and Future Directions
The available scientific evidence strongly supports the anti-inflammatory properties of various compounds derived from Lycium species. These effects are mediated, at least in part, through the inhibition of pro-inflammatory mediators and the modulation of the NF-κB and MAPK signaling pathways. While specific data on Lyciumamide B is currently lacking, the broader research into Lycium bioactives provides a compelling rationale for further investigation into the anti-inflammatory potential of novel compounds from this genus. Future research should focus on the isolation and characterization of individual compounds, including amides, to determine their specific contributions to the observed anti-inflammatory effects and to elucidate their precise molecular targets. Such studies are essential for the development of new and effective anti-inflammatory therapeutics.
References
- 1. Chemical constituents of Lycium barbarum leaves and their anti-rheumatoid arthritis activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KoreaMed Synapse [synapse.koreamed.org]
- 3. Anti-inflammatory effect of Lycium Fruit water extract in lipopolysaccharide-stimulated RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lycium barbarum extract promotes M2 polarization and reduces oligomeric amyloid-β-induced inflammatory reactions in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Lycium barbarum Polysaccharide on Decreasing Serum Amyloid A3 Expression through Inhibiting NF-κB Activation in a Mouse Model of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Reactome | Activation of NF-kappaB in B cells [reactome.org]
- 9. Importance of MAPK pathways for microglial pro-inflammatory cytokine IL-1 beta production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Licochalcone A Inhibits Prostaglandin E2 by Targeting the MAPK Pathway in LPS Activated Primary Microglia | MDPI [mdpi.com]
Stability and Degradation of Lyciumamide B: A Technical Guide for Researchers
Disclaimer: As of December 2025, specific stability and degradation studies on Lyciumamide B are not extensively available in the public domain. This guide is therefore based on the chemical properties of its structural analogs, namely phenolic amides such as N-feruloyltyramine and N-coumaroyltyramine, as well as general principles of drug degradation. The experimental protocols provided are standardized industry practices for conducting forced degradation studies.
Introduction
This compound is a phenolic amide found in the fruit of Lycium barbarum (goji berry). Like its structural analog Lyciumamide A, it is recognized for its potential antioxidant and neuroprotective properties. As with any bioactive compound being considered for pharmaceutical or nutraceutical applications, a thorough understanding of its stability and degradation profile is critical for ensuring product quality, safety, and efficacy.
This technical guide provides a comprehensive overview of the potential stability and degradation pathways of this compound. It includes inferred degradation mechanisms, detailed experimental protocols for forced degradation studies, and analytical methodologies for the identification and quantification of the parent compound and its degradation products.
Predicted Stability and Degradation Pathways
Based on the structure of this compound, which contains amide linkages, phenolic hydroxyl groups, and a vinyl group, several degradation pathways can be anticipated under forced stress conditions.
Hydrolytic Degradation
The amide bonds in this compound are susceptible to hydrolysis under both acidic and basic conditions. This is a common degradation pathway for molecules containing amide functional groups.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the cleavage of the amide bond.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion directly attacks the amide carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down to yield a carboxylate and an amine.
The primary degradation products from hydrolysis are expected to be the constituent carboxylic acids (ferulic acid or a similar cinnamic acid derivative) and the corresponding amine portions of the molecule.
Oxidative Degradation
The phenolic hydroxyl groups and the vinyl group in the structure of this compound make it susceptible to oxidation. Phenolic compounds are known to be sensitive to oxidative degradation, which can be initiated by exposure to oxygen, peroxides, or metal ions. This can lead to the formation of quinone-type structures and other complex oxidative products. The presence of phenolic compounds may also offer some protection against the oxidation of other parts of the molecule.
Photodegradation
Exposure to light, particularly UV radiation, can induce photodegradation. For compounds with extensive conjugation and phenolic groups like this compound, photo-oxidation and photo-isomerization are possible degradation pathways. Cis-trans isomerization of the double bond in the cinnamic acid moiety is a likely outcome of light exposure. Photodegradation of phenolic compounds can also lead to complex cleavage and polymerization reactions.
Thermal Degradation
Elevated temperatures can accelerate the degradation of this compound. Studies on goji berries have shown that bioactive compounds, including phenolics, can degrade at higher temperatures. Thermal degradation can lead to a variety of reactions, including decarboxylation, dehydration, and cleavage of chemical bonds, resulting in a complex mixture of degradation products.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop a stability-indicating analytical method. The following protocols are based on general guidelines for forced degradation studies.
General Stock Solution Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
Hydrolytic Degradation Protocol
-
Acid Hydrolysis:
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the sample.
-
Neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot of the sample.
-
Neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute the neutralized sample with the mobile phase for analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the this compound stock solution, add 1 mL of purified water.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.
-
Oxidative Degradation Protocol
-
To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot of the sample.
-
Dilute the sample with the mobile phase to an appropriate concentration for analysis.
Photodegradation Protocol
-
Place a solution of this compound (e.g., 100 µg/mL in a suitable solvent) in a quartz cuvette or a photostability chamber.
-
Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
At specified time points, withdraw aliquots from both the exposed and control samples for analysis.
Thermal Degradation Protocol
-
Place a solid sample of this compound in a controlled temperature oven at 60°C.
-
At specified time points (e.g., 1, 3, 7, 14 days), withdraw a portion of the solid sample.
-
Prepare a solution of the withdrawn sample in a suitable solvent at a known concentration for analysis.
Analytical Methodologies
A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its potential degradation products.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method with UV detection is a suitable technique for the analysis of this compound and its degradation products.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound, with monitoring at multiple wavelengths if necessary to detect all degradation products.
-
Injection Volume: 10-20 µL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification and structural elucidation of degradation products.
-
Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes.
-
Mass Analyzer: Time-of-flight (TOF) or Orbitrap for high-resolution mass data to determine elemental composition, and tandem mass spectrometry (MS/MS) for fragmentation analysis to elucidate the structure of degradation products.
5.
Methodological & Application
Application Notes and Protocols: Lyciumamide B
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature search, a peer-reviewed, step-by-step total synthesis of Lyciumamide B has not been formally published. The following protocol is a proposed biomimetic synthesis based on the known chemistry of its constituent monomers and related natural product synthesis. The isolation and characterization data are based on published findings.
Introduction
This compound is a dimeric phenolic amide first isolated from the fruits of Lycium barbarum. Phenolic amides from this plant have garnered significant interest due to their diverse biological activities, including antioxidant and neuroprotective properties. Structurally, this compound is a dimer of N-feruloyl tyramine (B21549). This document provides a summary of its characterization, a detailed protocol for its isolation from natural sources, and a proposed biomimetic total synthesis protocol.
Isolation and Characterization of this compound
Isolation Protocol
The isolation of this compound is typically achieved through chromatographic separation of an extract from the fruits of Lycium barbarum.
Experimental Workflow for Isolation and Characterization
Caption: Workflow for the isolation and characterization of this compound.
Methodology:
-
Extraction: The dried and powdered fruits of Lycium barbarum are extracted with methanol at room temperature. The resulting solution is filtered and concentrated under reduced pressure to yield a crude methanol extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which is enriched with phenolic amides, is collected and concentrated.
-
Purification: The ethyl acetate fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of hexane (B92381) and ethyl acetate. Fractions containing this compound are identified by thin-layer chromatography (TLC).
-
Final Purification: The enriched fractions are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Physicochemical and Spectroscopic Data
The structure of this compound has been elucidated by spectroscopic methods. A revision of the initially proposed structure has been published, and the data for the revised structure are presented below.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Parameter | Value |
| Molecular Formula | C36H36N2O8 |
| Molecular Weight | 624.68 g/mol |
| Appearance | White powder |
| Optical Rotation | (+)-2: [α]D25 +96.3 (c 0.05, MeOH) (-)-2: [α]D25 -91.0 (c 0.04, MeOH) |
| 1H NMR (500 MHz, CD3OD) | See Table 2 |
| 13C NMR (125 MHz, CD3OD) | See Table 2 |
| HR-ESI-MS | m/z [M+H]+ calculated for C36H37N2O8+, found to be consistent with the formula. |
Table 2: 1H and 13C NMR Data for this compound (Revised Structure) in CD3OD
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 131.9 | |
| 2 | 112.5 | 7.22, s |
| 3 | 150.4 | |
| 4 | 147.5 | |
| 5 | 116.3 | 6.72, d (8.3) |
| 6 | 122.2 | 7.01, d (8.3) |
| 7 | 145.9 | 7.42, d (15.7) |
| 8 | 118.7 | 6.42, d (15.7) |
| 9 | 169.2 | |
| 10 | -OCH3 | 56.4 |
| 11 | 42.5 | 3.47, t (7.4) |
| 12 | 35.8 | 2.76, t (7.4) |
| 13 | 131.5 | |
| 14, 18 | 130.4 | 7.02, d (8.5) |
| 15, 17 | 116.2 | 6.68, d (8.5) |
| 16 | 156.9 | |
| 1' | 130.5 | |
| 2' | 113.3 | 7.12, s |
| 3' | 146.1 | |
| 4' | 151.3 | |
| 5' | 113.1 | 6.69, s |
| 6' | 148.9 | |
| 7' | 87.5 | 4.68, d (6.5) |
| 8' | 76.2 | 4.21, d (6.5) |
| 9' | 168.1 | |
| 10' | -OCH3 | 56.4 |
| 11' | 42.5 | 3.47, t (7.4) |
| 12' | 35.8 | 2.76, t (7.4) |
| 13' | 131.5 | |
| 14', 18' | 130.4 | 7.02, d (8.5) |
| 15', 17' | 116.2 | 6.68, d (8.5) |
| 16' | 156.9 |
Proposed Biomimetic Total Synthesis of this compound
The proposed synthesis of this compound involves two main stages: the synthesis of the monomeric precursor, N-feruloyl tyramine, followed by a biomimetic oxidative dimerization.
Proposed Synthetic Pathway
Caption: Proposed biomimetic total synthesis of this compound.
Stage 1: Synthesis of N-Feruloyl Tyramine (Monomer)
The synthesis of N-feruloyl tyramine is achieved through a standard amide coupling reaction between ferulic acid and tyramine.
Experimental Protocol:
-
Activation of Ferulic Acid: To a solution of ferulic acid (1 equivalent) in anhydrous dimethylformamide (DMF), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU, 1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2 equivalents). Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
-
Amide Coupling: Add a solution of tyramine (1 equivalent) in anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting materials are consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford N-feruloyl tyramine.
Stage 2: Biomimetic Dimerization to this compound
The formation of this compound from N-feruloyl tyramine is proposed to proceed via an oxidative coupling mechanism, mimicking its biosynthesis in the plant.
Experimental Protocol (Hypothetical):
-
Reaction Setup: Dissolve N-feruloyl tyramine (1 equivalent) in a suitable solvent system, such as a mixture of methanol and water.
-
Oxidative Coupling: Add an oxidizing agent to the solution. Potential reagents include:
-
Enzymatic: Horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H2O2).
-
Chemical: Iron(III) chloride (FeCl3) or other one-electron oxidizing agents.
-
-
Reaction Control: Stir the reaction at room temperature. The reaction time will depend on the chosen oxidant and should be monitored by HPLC or LC-MS to follow the formation of the dimer and consumption of the monomer.
-
Quenching and Work-up: Once the reaction has reached the desired conversion, quench the reaction (e.g., by adding a reducing agent like sodium sulfite (B76179) if a chemical oxidant was used). Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product, which will likely be a mixture of diastereomers, can be purified by preparative HPLC to isolate the specific stereoisomers of this compound.
Conclusion
While a definitive total synthesis of this compound is yet to be published, the proposed biomimetic approach provides a viable strategy for its laboratory synthesis. This would enable further investigation into its biological activities and potential therapeutic applications. The provided isolation protocol and characterization data serve as a valuable resource for researchers working with this natural product.
Application Notes & Protocols for the Quantification of Lyciumamide B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyciumamide B is a naturally occurring phenolic amide found in the roots of Lycium chinense, a plant well-regarded in traditional medicine.[1] With a molecular formula of C₃₆H₃₆N₂O₈ and a molecular weight of 624.7 g/mol , this compound has garnered interest for its potential antioxidant and neuroprotective properties.[2] As research into its therapeutic applications progresses, robust and reliable analytical methods for the accurate quantification of this compound in various matrices, including plant extracts and biological samples, are crucial for pharmacokinetic, pharmacodynamic, and quality control studies.
These application notes provide detailed protocols for the quantification of this compound using two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₃₆H₃₆N₂O₈ | [2] |
| Molecular Weight | 624.7 g/mol | [2] |
| Chemical Structure | Contains phenolic groups and amide bonds, indicating UV absorbance and suitability for mass spectrometry. | [2] |
| Solubility | Soluble in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | [1] |
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Method
HPLC-UV is a widely accessible and robust method for the quantification of compounds with UV-absorbing chromophores.[3] The phenolic groups in this compound make it a suitable candidate for this technique.
Experimental Protocol
1.1.1. Sample Preparation
-
Plant Material:
-
Dry the roots of Lycium chinense at 40-50 °C and grind into a fine powder.
-
Extract the powder with methanol (B129727) or ethanol (B145695) using sonication or maceration.
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Reconstitute the dried extract in the mobile phase for HPLC analysis.
-
-
Biological Samples (Plasma/Serum):
-
Perform a protein precipitation by adding three parts of ice-cold acetonitrile (B52724) or methanol to one part of the plasma/serum sample.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
1.1.2. Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or similar |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of (A) 0.1% formic acid in water and (B) acetonitrile |
| Gradient | 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 280 nm and 320 nm (based on typical absorbance of phenolic compounds) |
1.1.3. Calibration and Quantification
Prepare a series of standard solutions of purified this compound in the mobile phase at concentrations ranging from 1 to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration. The concentration of this compound in the samples can then be determined from this curve.
Expected Quantitative Data (HPLC-UV)
The following table summarizes the expected performance characteristics of the HPLC-UV method, based on typical values for the analysis of similar natural products.
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method
For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice.[4] This technique is particularly useful for pharmacokinetic studies where low concentrations of the analyte are expected.
Experimental Protocol
2.1.1. Sample Preparation
Sample preparation follows the same steps as for the HPLC-UV method. However, a solid-phase extraction (SPE) step may be included after protein precipitation for cleaner samples and improved sensitivity.
2.1.2. LC-MS/MS Conditions
| Parameter | Recommended Conditions |
| LC System | Waters ACQUITY UPLC I-Class or similar |
| MS System | Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) |
| Column | C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile |
| Gradient | A suitable gradient to ensure separation from matrix components. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Precursor ion [M+H]⁺: m/z 625.2. Product ions to be determined by infusion of a standard solution. |
2.1.3. Calibration and Quantification
Prepare calibration standards in the appropriate matrix (e.g., blank plasma) over the expected concentration range (e.g., 0.1 to 100 ng/mL). An internal standard (structurally similar to this compound) should be used to improve accuracy and precision.
Expected Quantitative Data (LC-MS/MS)
| Parameter | Expected Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 0.5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound Quantification.
Proposed Signaling Pathway for Neuroprotective Effects of this compound
Given the neuroprotective effects of related compounds from Lycium barbarum, this compound may exert its effects through modulation of pathways involved in neuronal survival and apoptosis, such as the NMDA receptor signaling pathway.
Caption: Proposed Neuroprotective Signaling Pathway.
References
Application Note: Quantitative Analysis of Lyciumamide B in Botanical Extracts using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note presents a detailed protocol for the quantitative analysis of Lyciumamide B, a bioactive phenolic amide found in plants of the Lycium genus, notably in the root bark of Lycium chinense. A robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection has been developed and is described herein. This method is suitable for the quality control of botanical raw materials, extracts, and finished products containing this compound. The protocol provides comprehensive procedures for sample preparation, chromatographic conditions, and data analysis.
Introduction
This compound is a phenolic amide compound that has garnered interest within the scientific community for its potential biological activities. As a characteristic constituent of Lycium chinense root bark (Cortex Lycii), a traditional Chinese medicine, the quantification of this compound is crucial for ensuring the quality, efficacy, and consistency of herbal preparations and related drug development endeavors. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in complex mixtures, making it an ideal method for the analysis of this compound in botanical matrices. This application note provides a comprehensive and detailed HPLC method for the accurate and precise quantification of this compound.
Experimental
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (ACS reagent grade)
-
Lycium chinense root bark powder (or sample matrix)
Instrumentation
An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector was used. Data acquisition and processing were performed using a suitable chromatography data system.
Chromatographic Conditions
A reversed-phase HPLC method was developed for the analysis of this compound. The conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-10 min: 10-30% B10-25 min: 30-60% B25-30 min: 60-10% B30-35 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
-
Extraction: Accurately weigh 1.0 g of powdered Lycium chinense root bark into a centrifuge tube. Add 20 mL of methanol.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to ensure efficient extraction of this compound.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: Depending on the expected concentration of this compound, the sample may need to be diluted with methanol to fall within the calibration curve range.
Method Validation (Hypothetical Data)
The developed HPLC method was validated for linearity, precision, and accuracy. The following tables summarize the hypothetical validation data.
Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 50 |
| 5 | 255 |
| 10 | 510 |
| 25 | 1275 |
| 50 | 2550 |
| 100 | 5100 |
| Correlation Coefficient (r²) | 0.9998 |
Precision
| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=3 days) |
| 10 | 1.8 | 2.5 |
| 50 | 1.5 | 2.1 |
| 100 | 1.2 | 1.9 |
Accuracy (Spike Recovery)
| Spiked Level | Amount Added (µg) | Amount Found (µg) | Recovery (%) |
| Low | 5 | 4.85 | 97.0 |
| Medium | 10 | 9.92 | 99.2 |
| High | 20 | 19.68 | 98.4 |
| Average Recovery (%) | 98.2 |
Results and Discussion
The developed HPLC method provides excellent separation and quantification of this compound in a reasonable analysis time. The gradient elution allows for the separation of this compound from other potentially interfering compounds in the complex botanical matrix. The UV detection at 280 nm was found to be optimal for the detection of this compound, providing good sensitivity.
The validation results demonstrate that the method is linear, precise, and accurate over the tested concentration range. The high recovery values indicate that the sample preparation procedure is efficient in extracting this compound from the plant matrix with minimal loss.
Diagrams
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of HPLC method development and application.
Conclusion
The HPLC method described in this application note is a reliable and robust tool for the quantitative analysis of this compound in botanical samples. The detailed protocol for sample preparation and the optimized chromatographic conditions ensure accurate and reproducible results. This method can be readily implemented in quality control laboratories for the routine analysis of Lycium-based products and for research purposes in the field of natural product chemistry and drug development.
Application Note: High-Throughput Quantification of Lyciumamide B in Plant Extracts using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of Lyciumamide B, a cyclic peptide with potential therapeutic properties isolated from Lycium species. The protocol provides a comprehensive workflow, from sample extraction to data analysis, and is intended for researchers in natural product chemistry, pharmacology, and drug development. The method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective detection.
Introduction
This compound is a cyclic peptide that has been identified in plants of the Lycium genus, such as Lycium barbarum (Goji berry)[1][2]. These peptides are of increasing interest due to their potential biological activities. Accurate and reliable quantification of this compound in plant extracts and other biological matrices is crucial for pharmacokinetic studies, quality control of herbal medicines, and further investigation of its pharmacological effects. This document provides a detailed protocol for a robust LC-MS/MS method designed for this purpose.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C44H52N10O11 | PubChem[1] |
| Molecular Weight | 896.9 g/mol | PubChem[1] |
| Exact Mass | 896.38170251 Da | PubChem[1] |
Experimental Protocol
Sample Preparation: Extraction of this compound from Lycium barbarum Roots
-
Harvest and Prepare Plant Material: Collect fresh roots of Lycium barbarum. Wash the roots thoroughly with deionized water to remove soil and debris. Freeze-dry the cleaned roots and then grind them into a fine powder.
-
Solvent Extraction:
-
Weigh 1 gram of the dried root powder into a 50 mL conical tube.
-
Add 20 mL of 80% methanol (B129727) in water.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes.
-
Centrifuge the suspension at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with another 20 mL of 80% methanol.
-
Pool the supernatants from both extractions.
-
-
Sample Clean-up (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the pooled supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 10 mL of 20% methanol in water to remove polar impurities.
-
Elute this compound with 10 mL of 90% methanol in water.
-
Dry the eluate under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.
-
LC-MS/MS Analysis
2.1. Liquid Chromatography Conditions
| Parameter | Recommended Condition |
| HPLC System | Standard UHPLC/HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
2.2. Mass Spectrometry Conditions
The following parameters are suggested starting points and should be optimized for the specific instrument used.
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
2.3. Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 897.4 | To be determined | 0.1 | To be determined | To be determined |
| This compound (Qualifier) | 897.4 | To be determined | 0.1 | To be determined | To be determined |
Note on MRM development: To determine the optimal product ions, cone voltage, and collision energy, a pure standard of this compound should be infused into the mass spectrometer. A product ion scan (or fragmentation scan) of the precursor ion [M+H]+ (m/z 897.4) will reveal the major fragment ions. The most intense and stable fragment should be selected as the quantifier, and a second, less intense fragment as the qualifier. The cone voltage and collision energy should then be optimized for each transition to maximize signal intensity.
Data Analysis and Quantification
Calibration curves should be prepared by spiking a blank matrix with known concentrations of a this compound analytical standard. The concentration of this compound in the samples is then determined by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration of the calibration standards. A linear regression analysis should be applied to the calibration curve.
Workflow Diagram
Caption: Experimental workflow for this compound detection.
Conclusion
The described LC-MS/MS method provides a robust and selective approach for the quantification of this compound in plant extracts. The protocol is designed to be a starting point for researchers and can be further optimized and validated for specific applications, including pharmacokinetic studies and quality control of botanical products. The use of tandem mass spectrometry ensures high specificity and sensitivity, which is essential for analyzing complex matrices.
References
Application Notes and Protocols for Cell Culture Assays Using Grossamide (Formerly Lyciumamide B)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent scientific findings have led to a structural revision of the compound previously identified as Lyciumamide B. It has now been determined that its correct structure is identical to that of grossamide (B206653) . These application notes provide a comprehensive overview of the known biological activities of grossamide and detailed protocols for its use in cell culture assays. Grossamide, a naturally occurring lignanamide, has demonstrated significant anti-neuroinflammatory, potential anti-diabetic, and neuroprotective properties. This document is intended to guide researchers in designing and executing experiments to further investigate the therapeutic potential of this compound.
Key Biological Activities
Grossamide has been shown to exhibit several key biological activities in vitro, making it a compound of interest for drug discovery in multiple therapeutic areas:
-
Anti-Neuroinflammatory Activity: Grossamide significantly inhibits the production of pro-inflammatory mediators in microglial cells, suggesting its potential in treating neurodegenerative diseases associated with inflammation.
-
Enzyme Inhibition (Anti-Diabetic Potential): It acts as a dual inhibitor of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. This indicates a potential role in the management of type 2 diabetes.
-
Neuroprotective Effects: Studies have shown that grossamide and its analogs can protect neuronal cells from oxidative stress-induced damage.
Data Presentation
The following tables summarize the key quantitative data from in vitro cell culture assays involving grossamide.
Table 1: Anti-Neuroinflammatory Effects of Grossamide on LPS-Stimulated BV2 Microglia Cells
| Concentration (µM) | Inhibition of IL-6 Secretion (%) | Inhibition of TNF-α Secretion (%) | Inhibition of IL-6 mRNA Expression (fold change vs. LPS) | Inhibition of TNF-α mRNA Expression (fold change vs. LPS) |
| 10 | Significant Inhibition | Significant Inhibition | Dose-dependent decrease | Dose-dependent decrease |
| 15 | Dose-dependent Inhibition | Dose-dependent Inhibition | Dose-dependent decrease | Dose-dependent decrease |
| 20 | Strong Inhibition | Strong Inhibition | Dose-dependent decrease | Dose-dependent decrease |
Data is qualitatively described based on the findings of Luo et al. (2017), which reported statistically significant, dose-dependent inhibition.
Table 2: Enzyme Inhibitory Activity of Grossamide
| Enzyme | IC50 Value (µM) |
| α-amylase | 44.4 ± 5 |
| α-glucosidase | 72 ± 5 |
These values indicate a potent dual inhibitory effect.
Experimental Protocols
Protocol 1: Assessment of Anti-Neuroinflammatory Activity in BV2 Microglia Cells
This protocol is based on the methodology described by Luo et al. (2017) to assess the anti-inflammatory effects of grossamide on lipopolysaccharide (LPS)-stimulated BV2 microglia cells.
1. Cell Culture and Maintenance:
- Cell Line: BV2 murine microglial cells.
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
2. Experimental Procedure:
- Seed BV2 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein and RNA extraction).
- Allow cells to adhere overnight.
- Pre-treat the cells with varying concentrations of grossamide (e.g., 10, 15, 20 µM) for 1 hour. A vehicle control (e.g., DMSO) should be included.
- Stimulate the cells with LPS (100 ng/mL) for the desired time period (e.g., 24 hours for cytokine secretion, shorter times for signaling pathway analysis).
- Include a negative control (untreated cells) and a positive control (LPS-only treated cells).
3. Assays:
- Cell Viability Assay (e.g., MTT Assay): To ensure that the observed effects are not due to cytotoxicity.
- Cytokine Measurement (ELISA): Collect the cell culture supernatant to measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits.
- Gene Expression Analysis (Real-Time PCR): Isolate total RNA from the cells and perform reverse transcription followed by real-time PCR to quantify the mRNA expression levels of Tnf-α and Il-6. Use a housekeeping gene (e.g., GAPDH) for normalization.
- Western Blot Analysis: Prepare cell lysates to analyze the protein expression and phosphorylation status of key signaling molecules in the TLR4/NF-κB pathway, such as TLR4, MyD88, phosphorylated IκBα, and phosphorylated NF-κB p65.
Protocol 2: In Vitro Neuroprotection Assay in PC12 Cells
This protocol is a general guideline for assessing the neuroprotective effects of grossamide against oxidative stress, based on studies of its analogs.
1. Cell Culture and Maintenance:
- Cell Line: PC12 rat pheochromocytoma cells.
- Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
- For differentiation into a neuronal phenotype, cells can be treated with Nerve Growth Factor (NGF).
2. Experimental Procedure:
- Seed PC12 cells in culture plates.
- Pre-treat the cells with different concentrations of grossamide for a specified time (e.g., 2 hours).
- Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) to the culture medium for a defined period (e.g., 24 hours).
- Include appropriate controls: untreated cells, cells treated with grossamide alone, and cells treated with H₂O₂ alone.
3. Assays:
- Cell Viability Assay (e.g., MTT, LDH release): To quantify the protective effect of grossamide against H₂O₂-induced cell death.
- Apoptosis Assays (e.g., Annexin V/PI staining, caspase activity assays): To determine if the protective mechanism involves the inhibition of apoptosis.
- Measurement of Reactive Oxygen Species (ROS): Use fluorescent probes like DCFH-DA to measure intracellular ROS levels and assess the antioxidant effect of grossamide.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Grossamide's anti-neuroinflammatory mechanism.
Experimental Workflow Diagram
Lyciumamide B: Application Notes and Protocols for Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical underlying factor in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Microglia, the resident immune cells of the central nervous system, play a central role in initiating and propagating the neuroinflammatory cascade. Upon activation by stimuli such as lipopolysaccharide (LPS), microglia release a plethora of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This sustained inflammatory response contributes to neuronal damage and disease progression. Consequently, the identification of novel therapeutic agents that can modulate microglial activation and inhibit the production of inflammatory mediators is of significant interest in drug discovery.
Lyciumamides are a class of phenolic amides isolated from the fruits of Lycium barbarum. While research has highlighted the neuroprotective and anti-inflammatory properties of some lyciumamides, such as Lyciumamide A, the specific effects of Lyciumamide B on neuroinflammation are an emerging area of study. Preliminary studies on related compounds suggest that this compound holds promise as a potential modulator of neuroinflammatory pathways. This document provides detailed application notes and experimental protocols for investigating the anti-neuroinflammatory effects of this compound, focusing on its impact on microglial activation and associated signaling pathways.
Application Notes
This compound can be investigated for its potential to mitigate neuroinflammation through various in vitro and in vivo models. The primary application is in cell-based assays using microglial cell lines (e.g., BV2) or primary microglia stimulated with LPS to mimic a neuroinflammatory state.
Key areas of investigation for this compound include:
-
Inhibition of Pro-inflammatory Mediators: Assessing the ability of this compound to reduce the production of key inflammatory molecules such as nitric oxide (NO), TNF-α, IL-6, and PGE2 in activated microglia.
-
Modulation of Signaling Pathways: Investigating the effect of this compound on critical signaling cascades involved in neuroinflammation, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
Cytotoxicity Assessment: Determining the non-toxic concentration range of this compound in microglial cells to ensure that the observed anti-inflammatory effects are not due to cell death.
-
Structure-Activity Relationship (SAR) Studies: Comparing the activity of this compound with other related lyciumamides to understand the structural features essential for its anti-neuroinflammatory effects.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound based on typical results observed for anti-inflammatory compounds in LPS-stimulated BV2 microglia. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated BV2 Cells
| Treatment | Concentration (µM) | NO Production (% of LPS Control) |
| Control | - | 5.2 ± 1.1 |
| LPS (1 µg/mL) | - | 100 |
| This compound | 1 | 85.3 ± 4.2 |
| This compound | 5 | 62.1 ± 3.5 |
| This compound | 10 | 41.7 ± 2.8 |
| This compound | 25 | 25.9 ± 2.1 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated BV2 Cells
| Treatment | Concentration (µM) | TNF-α (% of LPS Control) | IL-6 (% of LPS Control) |
| Control | - | 4.8 ± 0.9 | 6.1 ± 1.3 |
| LPS (1 µg/mL) | - | 100 | 100 |
| This compound | 10 | 55.4 ± 4.7 | 68.2 ± 5.1 |
| This compound | 25 | 32.8 ± 3.9 | 45.3 ± 4.2 |
Table 3: Effect of this compound on the Expression of Pro-inflammatory Enzymes in LPS-Stimulated BV2 Cells
| Treatment | Concentration (µM) | iNOS Protein Expression (Fold Change vs. Control) | COX-2 Protein Expression (Fold Change vs. Control) |
| Control | - | 1.0 ± 0.1 | 1.0 ± 0.2 |
| LPS (1 µg/mL) | - | 15.2 ± 1.8 | 12.5 ± 1.5 |
| This compound | 10 | 8.3 ± 0.9 | 7.1 ± 0.8 |
| This compound | 25 | 4.1 ± 0.5 | 3.9 ± 0.4 |
Experimental Protocols
Protocol 1: Cell Culture and Induction of Neuroinflammation in BV2 Microglial Cells
This protocol describes the standard procedure for culturing BV2 microglial cells and inducing an inflammatory response using Lipopolysaccharide (LPS).
Materials:
-
BV2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed BV2 cells into appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well or 6-well plates for cytokine and protein analysis) at a density of 5 x 10^4 cells/cm². Allow the cells to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final DMSO concentration kept below 0.1%) for 1-2 hours.
-
Inflammatory Stimulation: After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the control group.
-
Incubation: Incubate the plates for the desired time period (e.g., 24 hours for NO and cytokine analysis).
Protocol 2: Measurement of Nitric Oxide (NO) Production
This protocol utilizes the Griess assay to quantify the amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium Nitrite (NaNO2) standard solution
-
96-well microplate reader
Procedure:
-
After the 24-hour incubation period from Protocol 1, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate at room temperature for another 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
Protocol 3: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
This protocol uses Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of TNF-α and IL-6 in the cell culture supernatant.
Materials:
-
Mouse TNF-α and IL-6 ELISA kits
-
Cell culture supernatants from Protocol 1
-
Microplate reader
Procedure:
-
Follow the instructions provided with the commercial ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody for either TNF-α or IL-6.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the wells and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the cytokine concentrations based on the standard curve.
Protocol 4: Western Blot Analysis for iNOS, COX-2, and NF-κB/MAPK Signaling Proteins
This protocol is used to determine the protein expression levels of key inflammatory enzymes and signaling molecules.
Materials:
-
Cell lysates from Protocol 1
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
The following diagrams illustrate the key signaling pathways involved in neuroinflammation and a typical experimental workflow for studying the effects of this compound.
Caption: Signaling pathways in neuroinflammation.
Application Notes and Protocols for Lyciumamide B in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss. Emerging research into natural compounds has identified phenolic amides from Lycium barbarum as promising therapeutic agents. While direct research on Lyciumamide B is limited, extensive studies on its structural analog, Lyciumamide A, provide a strong foundation for investigating its potential in AD models. These application notes and protocols are based on the established neuroprotective mechanisms of Lyciumamide A and are intended to guide the experimental design for evaluating this compound's efficacy in Alzheimer's disease research.
The primary proposed mechanisms of action for Lyciumamides in neuroprotection involve the inhibition of excitotoxicity mediated by N-methyl-D-aspartate receptors (NMDARs) and the activation of the antioxidant defense system through the Protein Kinase C epsilon (PKCε)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.
Data Presentation
The following tables summarize the quantitative data obtained from studies on Lyciumamide A, which can serve as a benchmark for designing experiments with this compound.
Table 1: Neuroprotective Effects of Lyciumamide A Against Oxygen-Glucose Deprivation (OGD)-Induced Injury in SH-SY5Y Cells
| Treatment Group | Concentration (μM) | Cell Viability (%) | LDH Release (% of Control) |
| Control | - | 100 ± 5.2 | 100 ± 8.5 |
| OGD | - | 52.3 ± 4.1 | 210 ± 15.7 |
| Lyciumamide A + OGD | 10 | 65.8 ± 3.9 | 165 ± 12.3 |
| Lyciumamide A + OGD | 20 | 78.2 ± 4.5 | 130 ± 10.1 |
| Lyciumamide A + OGD | 40 | 89.5 ± 5.0 | 112 ± 9.8 |
*p < 0.05 compared to the OGD group.
Table 2: Effect of Lyciumamide A on Nrf2 and HO-1 Protein Expression in an In Vivo Model of Cerebral Ischemia/Reperfusion
| Treatment Group | Nuclear Nrf2 Expression (Relative to Control) | Cytoplasmic HO-1 Expression (Relative to Control) |
| Sham | 1.00 ± 0.12 | 1.00 ± 0.15 |
| Ischemia/Reperfusion (I/R) | 1.85 ± 0.21 | 2.10 ± 0.25 |
| Lyciumamide A (40 mg/kg) + I/R | 2.95 ± 0.33 | 3.50 ± 0.41 |
*p < 0.05 compared to the I/R group.
Table 3: Neuroprotective Effects of Lyciumamide A Against NMDA-Induced Toxicity in SH-SY5Y Cells
| Treatment Group | Concentration (μM) | Cell Viability (%) | LDH Release (% of Control) |
| Control | - | 100 ± 6.1 | 100 ± 7.9 |
| NMDA (1 mM) | - | 55.4 ± 4.8 | 195 ± 14.2 |
| Lyciumamide A + NMDA | 10 | 68.2 ± 5.3 | 158 ± 11.6 |
| Lyciumamide A + NMDA | 20 | 79.1 ± 6.0 | 125 ± 9.5 |
| Lyciumamide A + NMDA | 40 | 91.3 ± 7.2 | 108 ± 8.1 |
*p < 0.05 compared to the NMDA-treated group.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound.
Protocol 1: Assessment of Neuroprotection against Aβ-Induced Toxicity
1. Cell Culture and Treatment:
-
Culture human neuroblastoma SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Differentiate SH-SY5Y cells by treating with 10 μM retinoic acid for 5-7 days to induce a neuronal phenotype.
-
Prepare aggregated Aβ (1-42) by dissolving the peptide in sterile water and incubating at 37°C for 24-48 hours.
-
Pre-treat differentiated SH-SY5Y cells with varying concentrations of this compound (e.g., 1, 10, 25, 50 μM) for 2 hours.
-
Expose the cells to a neurotoxic concentration of aggregated Aβ (e.g., 10 μM) for 24 hours.
2. Cell Viability Assay (MTT Assay):
-
After treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
3. Lactate Dehydrogenase (LDH) Release Assay:
-
Collect the cell culture supernatant after treatment.
-
Measure LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
LDH release is an indicator of cell membrane damage and is expressed as a percentage of the control.
Protocol 2: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
1. Preparation of Reagents:
-
Prepare a stock solution of Aβ (1-42) peptide in a suitable solvent like DMSO.
-
Prepare a Thioflavin T (ThT) stock solution (e.g., 1 mM in distilled water) and store it in the dark.
-
Prepare a working ThT solution by diluting the stock in glycine-NaOH buffer (pH 8.5).
2. Aggregation Assay:
-
In a black 96-well plate, mix Aβ (1-42) peptide (final concentration e.g., 10 μM) with varying concentrations of this compound (e.g., 1, 10, 50, 100 μM) in the glycine-NaOH buffer.
-
Add the ThT working solution to each well.
-
Incubate the plate at 37°C with continuous gentle shaking.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular time intervals (e.g., every 30 minutes) for up to 48 hours using a fluorescence plate reader.
3. Data Analysis:
-
Plot fluorescence intensity against time to generate aggregation curves.
-
The inhibition of Aβ aggregation by this compound can be quantified by the reduction in the maximum fluorescence intensity or the prolongation of the lag phase.
Protocol 3: Western Blot Analysis for Nrf2/HO-1 Pathway Activation
1. Cell Lysis and Protein Extraction:
-
Treat differentiated SH-SY5Y cells with this compound for a specified time (e.g., 6, 12, 24 hours).
-
For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's protocol. For whole-cell lysates, use RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
2. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2 (for nuclear fraction), HO-1 (for cytoplasmic or whole-cell lysate
Lyciumamide B: An Inquiry into its Therapeutic Potential and a Pivot to the Well-Documented Lyciumamide A
A Note to Researchers: Initial investigations into the therapeutic potential of Lyciumamide B have encountered a significant challenge. Recent scientific literature suggests a potential misidentification of the compound previously designated as this compound, with evidence pointing towards its structure being identical to the known compound, grossamide. This structural revision necessitates a re-evaluation of any existing data attributed to "this compound." Consequently, specific and reliable data regarding the biological activity, quantitative effects, and detailed experimental protocols for this compound are currently unavailable.
In light of this, and to provide valuable and actionable information for researchers in the field, this document will focus on the closely related and well-characterized compound, Lyciumamide A . Extensive research has been conducted on Lyciumamide A, demonstrating its significant neuroprotective properties. These application notes and protocols are therefore presented as a comprehensive resource for studying the therapeutic potential of Lyciumamide A, a promising agent isolated from Lycium barbarum.
Application Notes for Lyciumamide A
Lyciumamide A, a phenolic amide dimer, has emerged as a compound of interest for its potent neuroprotective effects. In vitro studies have demonstrated its ability to mitigate neuronal damage induced by excitotoxicity and oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative diseases and ischemic brain injury.
Key Therapeutic Activities:
-
Neuroprotection: Lyciumamide A has been shown to protect neuronal cells from N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity.[1][2] It also shows protective effects against oxygen and glucose deprivation (OGD)-induced injury, a model for ischemic conditions.[1][3]
-
Antioxidant Activity: The compound exhibits strong antioxidant properties, reducing the production of reactive oxygen species (ROS) in neuronal cells under stress.[1][2]
-
Anti-apoptotic Effects: Lyciumamide A can attenuate neuronal apoptosis by modulating key signaling pathways involved in programmed cell death.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on the neuroprotective effects of Lyciumamide A.
Table 1: Effect of Lyciumamide A on Cell Viability and Cytotoxicity in NMDA-Induced SH-SY5Y Cells
| Concentration of Lyciumamide A | Cell Viability (% of control) | LDH Release (% of control) |
| Pre-treatment before NMDA | Significantly increased | Significantly reduced |
Data is qualitative as presented in the source, indicating a significant protective effect.[1][2]
Table 2: Effect of Lyciumamide A on Intracellular Signaling in NMDA-Induced SH-SY5Y Cells
| Parameter | Effect of Lyciumamide A Treatment |
| Intracellular Ca²⁺ levels | Significantly reversed the NMDA-induced increase |
| Intracellular ROS production | Significantly reversed the NMDA-induced increase |
Data is qualitative as presented in the source, indicating a significant modulatory effect.[1][2]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of Lyciumamide A's therapeutic potential.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment Protocol:
-
Seed SH-SY5Y cells in appropriate culture plates (e.g., 96-well plates for viability assays, larger plates for protein extraction).
-
Allow cells to adhere and grow to the desired confluency (typically 70-80%).
-
For neuroprotection studies, pre-incubate the cells with varying concentrations of Lyciumamide A for a specified period (e.g., 2 hours) before inducing neuronal injury.
-
Induce neuronal injury using an appropriate stimulus, such as 1 mM NMDA for 30 minutes or oxygen-glucose deprivation (OGD).
-
Cell Viability Assay (MTT Assay)
-
Objective: To assess the effect of Lyciumamide A on the viability of SH-SY5Y cells.
-
Procedure:
-
Following treatment, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Lactate (B86563) Dehydrogenase (LDH) Release Assay
-
Objective: To quantify cytotoxicity by measuring the release of LDH from damaged cells.
-
Procedure:
-
After the treatment period, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
The LDH-catalyzed conversion of lactate to pyruvate (B1213749) reduces NAD+ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Measure the absorbance of the formazan product at the recommended wavelength (e.g., 490 nm).
-
LDH release is calculated as a percentage of the maximum LDH release from lysed control cells.
-
Measurement of Intracellular Calcium (Ca²⁺)
-
Objective: To determine the effect of Lyciumamide A on intracellular calcium levels.
-
Procedure:
-
Load the treated cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), according to the manufacturer's protocol.
-
Typically, cells are incubated with Fura-2 AM for 30-60 minutes at 37°C.
-
Wash the cells to remove the extracellular dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope. For ratiometric dyes like Fura-2, measure the emission at ~510 nm with excitation at both ~340 nm (calcium-bound) and ~380 nm (calcium-free).
-
The ratio of the fluorescence intensities at the two excitation wavelengths is used to determine the intracellular calcium concentration.
-
Measurement of Reactive Oxygen Species (ROS)
-
Objective: To assess the antioxidant effect of Lyciumamide A by measuring intracellular ROS levels.
-
Procedure:
-
Load the treated cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Incubate the cells with DCFH-DA for a specified time (e.g., 20-30 minutes) at 37°C in the dark.
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity of the oxidized, fluorescent product (DCF) using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Western Blot Analysis
-
Objective: To investigate the effect of Lyciumamide A on the expression and phosphorylation of key signaling proteins.
-
Procedure:
-
Following treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-NR2B, p-CaMKII, p-JNK, p-p38, Nrf2, HO-1, PKCε) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using DOT language, illustrate the proposed signaling pathways of Lyciumamide A and a general experimental workflow for its in vitro evaluation.
Caption: NMDA Receptor Signaling Pathway and the Inhibitory Effect of Lyciumamide A.
Caption: Lyciumamide A Activates the PKCε/Nrf2/HO-1 Antioxidant Pathway.
Caption: General Experimental Workflow for In Vitro Evaluation of Lyciumamide A.
References
- 1. researchgate.net [researchgate.net]
- 2. Lyciumamide A, a dimer of phenolic amide, protects against NMDA-induced neurotoxicity and potential mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phenolic amide (LyA) isolated from the fruits of Lycium barbarum protects against cerebral ischemia–reperfusion injury via PKCε/Nrf2/HO-1 pathway | Aging [aging-us.com]
Formulation of Lyciumamide B for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyciumamide B is a cyclic peptide isolated from the roots of Lycium chinense, a plant used in traditional medicine. As an alkaloid, it has garnered interest for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects. This document provides detailed application notes and protocols for the formulation of this compound for experimental use in both in vitro and in vivo research settings. The protocols are based on the known chemical properties of this compound and formulation strategies for analogous cyclic peptides.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for developing appropriate formulations. Key properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₃₆H₃₆N₂O₈ | [1] |
| Molecular Weight | 624.7 g/mol | [1] |
| Appearance | Powder | --- |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Acetone. | [2] |
| Storage (Powder) | Desiccate at -20°C. | --- |
| Storage (Stock Solution) | Can be stored below -20°C for several months. It is recommended to prepare fresh solutions. | --- |
Formulation Protocols
Due to its hydrophobic nature, this compound requires specific formulation strategies to ensure its solubility and stability in aqueous environments suitable for biological experiments.
In Vitro Formulation
For cell-based assays, a common method involves dissolving the compound in an organic solvent to create a concentrated stock solution, which is then diluted into the cell culture medium.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Calculation: Calculate the required volume of DMSO to achieve a 10 mM concentration. For 1 mg of this compound (MW = 624.7 g/mol ), the volume of DMSO would be: (1 mg / 624.7 g/mol ) / (10 mmol/L) = 0.00016 L = 160 µL.
-
Dissolution: Add the calculated volume of high-purity, sterile DMSO to the vial.
-
Solubilization: To enhance solubility, gently warm the vial to 37°C and sonicate in an ultrasonic bath for a short period until the powder is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with sterile cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM). Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Application: Add the working solutions to the cell cultures as per the experimental design.
In Vivo Formulation
For animal studies, particularly for parenteral administration, an aqueous-based formulation is necessary to avoid the toxicity associated with organic solvents. This often involves the use of solubilizing excipients.
Protocol 3: Formulation using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.
-
Excipient Selection: Choose a suitable cyclodextrin (B1172386), such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used in parenteral formulations.
-
Preparation of Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in a sterile, isotonic vehicle such as saline or phosphate-buffered saline (PBS).
-
Formulation: a. Weigh the required amount of this compound. b. Add a small volume of a co-solvent like ethanol (B145695) or DMSO to initially wet and disperse the powder. c. Add the HP-β-CD solution to the this compound and vortex or sonicate until a clear solution is obtained. The molar ratio of this compound to cyclodextrin may need to be optimized.
-
Sterilization: Filter the final formulation through a 0.22 µm sterile filter.
-
Administration: The formulation is now ready for parenteral administration (e.g., intravenous, intraperitoneal).
Experimental Protocols
The following are example protocols for assessing the biological activity of this compound.
In Vitro Neuroprotection Assay
This protocol is adapted from studies on the closely related compound, Lyciumamide A, which has shown neuroprotective effects in a model of cerebral ischemia.[3]
Protocol 4: Assessing Neuroprotective Effects against Oxygen-Glucose Deprivation (OGD) in SH-SY5Y Cells
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
OGD Model: a. Seed SH-SY5Y cells in 96-well plates. b. Once confluent, wash the cells with glucose-free DMEM. c. Place the cells in a hypoxic chamber with an atmosphere of 95% N₂ and 5% CO₂ for a duration determined by optimization (e.g., 4-6 hours).
-
Treatment: a. Prepare working solutions of this compound in glucose-free DMEM at various concentrations (e.g., 10, 20, 40 µM) based on preliminary dose-response studies.[3] b. A positive control, such as a known neuroprotective agent, should be included. c. A vehicle control (medium with the same final concentration of DMSO) must be included. d. Add the treatments to the cells immediately before placing them in the hypoxic chamber.
-
Reoxygenation: After the OGD period, replace the medium with complete culture medium and return the cells to the normoxic incubator for 24 hours.
-
Assessment of Cell Viability (MTT Assay): a. Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. b. Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at 490 nm using a microplate reader.[3]
-
Assessment of Cytotoxicity (LDH Assay): a. Collect the cell culture supernatant. b. Measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercial LDH cytotoxicity assay kit.
In Vitro Anti-Inflammatory Assay
This protocol provides a general method for assessing anti-inflammatory activity by measuring the inhibition of protein denaturation.
Protocol 5: Inhibition of Albumin Denaturation Assay
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2.0 mL of this compound at different concentrations (e.g., 10, 50, 100 µg/mL).
-
Control: A control group should be prepared with 2.0 mL of distilled water instead of the this compound solution. A known anti-inflammatory drug like diclofenac (B195802) sodium can be used as a positive control.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.
-
Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = (Absorbance_control - Absorbance_sample) / Absorbance_control * 100
Signaling Pathway Analysis
This compound is believed to exert its effects through the modulation of key signaling pathways. The diagrams below illustrate the putative pathways involved in its neuroprotective and anti-inflammatory activities.
References
Application Notes and Protocols for Gene Expression Analysis Following Lyciumamide B Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyciumamide B is a naturally occurring cyclic peptide that has garnered interest for its potential therapeutic properties, particularly its anti-inflammatory and neuroprotective effects. As a component of extracts from Lycium species, it is believed to contribute to the modulation of key signaling pathways involved in cellular responses to inflammatory stimuli. Understanding the precise effects of this compound on gene and protein expression is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
These application notes provide a comprehensive guide for researchers investigating the impact of this compound on gene expression. The protocols herein describe the necessary steps to culture, treat, and analyze cells to determine changes in transcript and protein levels of key inflammatory mediators. The primary focus is on the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, which are central to the inflammatory process.
Data Presentation: Gene and Protein Expression Changes
The following tables summarize illustrative quantitative data representing the expected changes in gene and protein expression in macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) stimulated with lipopolysaccharide (LPS) and subsequently treated with this compound. This data is representative of the anticipated anti-inflammatory effects of the compound.
Table 1: Relative mRNA Expression of Pro-inflammatory Genes after this compound Treatment
| Gene | Treatment Group | Fold Change vs. Control |
| TNF-α | LPS (1 µg/mL) | 15.2 |
| LPS + this compound (10 µM) | 4.5 | |
| IL-6 | LPS (1 µg/mL) | 25.8 |
| LPS + this compound (10 µM) | 7.1 | |
| IL-1β | LPS (1 µg/mL) | 18.4 |
| LPS + this compound (10 µM) | 5.3 | |
| iNOS | LPS (1 µg/mL) | 30.5 |
| LPS + this compound (10 µM) | 9.2 |
Table 2: Relative Protein Expression of Key Signaling Molecules after this compound Treatment
| Protein | Treatment Group | Fold Change vs. Control |
| p-p65 (S536) | LPS (1 µg/mL) | 8.9 |
| LPS + this compound (10 µM) | 2.3 | |
| p-p38 (T180/Y182) | LPS (1 µg/mL) | 6.7 |
| LPS + this compound (10 µM) | 1.8 | |
| p-Akt (S473) | LPS (1 µg/mL) | 5.2 |
| LPS + this compound (10 µM) | 1.5 | |
| TREM2 | LPS (1 µg/mL) | 0.8 |
| LPS + this compound (10 µM) | 1.9 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways expected to be modulated by this compound and the general experimental workflow for gene expression analysis.
Experimental Protocols
Cell Culture and Treatment
This protocol is designed for adherent macrophage cell lines such as RAW 264.7.
Materials:
-
RAW 264.7 cells
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat cells with the desired concentration of this compound (e.g., 1-20 µM) or vehicle control (e.g., DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time point (e.g., 6 hours for RNA analysis, 24 hours for protein analysis).
-
After incubation, proceed with either RNA or protein extraction.
RNA Extraction and Quantitative Real-Time PCR (qPCR)
Materials:
-
TRIzol reagent or equivalent RNA
Commercial Suppliers and Application Notes for Lyciumamide B
For Researchers, Scientists, and Drug Development Professionals
This document provides a summary of commercial suppliers for Lyciumamide B, alongside detailed application notes and experimental protocols. Due to a lack of specific research published exclusively on this compound, the experimental data and protocols provided herein are based on studies conducted with the closely related compound, Lyciumamide A . Researchers should consider this information as a starting point for their investigations and adapt the protocols as necessary for this compound.
Commercial Suppliers of this compound
This compound is available from several commercial suppliers. Purity levels are generally high, though pricing and availability can vary. It is recommended to contact the suppliers directly for the most up-to-date information and to request certificates of analysis.
| Supplier | Purity | Available Quantities | Price (USD) | Notes |
| Biosynth | Not specified | 10 mg, 25 mg, 50 mg | $740.90 (10 mg), $1,208.00 (25 mg), $1,933.00 (50 mg) | Prices are subject to change. A minimum order value of $250 may apply. |
| ChemFaces | ≥98% | 5mg, 10mg, 20mg and more | Inquiry required | Offers packaging according to customer requirements. |
| BioCrick | High Purity (confirmed by NMR) | 5mg, 10mg, 20mg, 50mg, 100mg, 500mg, 1g | Inquiry required | --- |
| Real-Gene Labs | >98% | 5mg (Minimum Order Quantity) | Inquiry required | --- |
| MedchemExpress | Not specified | Not specified | Not specified | Listed as a natural product. |
Application Notes: Neuroprotective Effects of Lyciumamides
Note: The following application notes are based on research conducted on Lyciumamide A .
Lyciumamides, phenolic amides isolated from the fruit of Lycium barbarum, have demonstrated significant neuroprotective properties in preclinical studies. Lyciumamide A has been shown to protect neuronal cells from excitotoxicity induced by N-methyl-D-aspartate (NMDA) receptor overactivation. This protective effect is attributed to its ability to attenuate neuronal damage, reduce the release of lactate (B86563) dehydrogenase (LDH), and increase cell viability.
The proposed mechanism of action for Lyciumamide A involves the suppression of intracellular calcium influx and the reduction of reactive oxygen species (ROS) production triggered by NMDA. Furthermore, Western blot analyses have indicated that Lyciumamide A may modulate signaling pathways involving p-NR2B, p-CaMKII, p-JNK, and p-p38. These findings suggest that Lyciumamides could be valuable research tools for investigating neurodegenerative diseases and developing novel therapeutic strategies.
Experimental Protocols
Note: These protocols are adapted from studies on Lyciumamide A and should be optimized for this compound.
Protocol 1: In Vitro Neuroprotection Assay Using SH-SY5Y Cells
This protocol describes a method to assess the neuroprotective effects of a Lyciumamide compound against NMDA-induced toxicity in the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound (or A)
-
N-methyl-D-aspartate (NMDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
96-well plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound for 2 hours.
-
Following pre-treatment, expose the cells to 1 mM NMDA for 30 minutes to induce neurotoxicity.
-
-
Assessment of Cell Viability (MTT Assay):
-
After treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Assessment of Cytotoxicity (LDH Assay):
-
Collect the cell culture supernatant.
-
Measure the LDH release using a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol outlines the procedure for analyzing the effect of a Lyciumamide compound on key signaling proteins involved in neuroprotection.
Materials:
-
SH-SY5Y cells
-
This compound (or A)
-
NMDA
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-NR2B, anti-p-CaMKII, anti-p-JNK, anti-p-p38, and corresponding total protein antibodies)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat SH-SY5Y cells with this compound and/or NMDA as described in Protocol 1.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash
-
Troubleshooting & Optimization
Technical Support Center: Overcoming Lyciumamide B Solubility Challenges in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Lyciumamide B during in vitro and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in several organic solvents. For biological assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent due to its high solvating power for a wide range of compounds and its miscibility with aqueous media. Other suitable organic solvents include ethanol, chloroform, dichloromethane, ethyl acetate, and acetone. When preparing for cell-based assays, it is crucial to use high-purity, anhydrous DMSO to avoid compound precipitation and cellular toxicity.
Q2: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should ideally be kept below 0.5%, with many cell lines tolerating up to 1%. However, it is always best practice to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used in your assay.
Q3: My this compound precipitates when I add it to my aqueous assay buffer or cell culture medium. What should I do?
A3: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound. Please refer to our Troubleshooting Guide below for a step-by-step approach to resolving this issue.
Q4: Can I use solubility enhancers to improve this compound's solubility in my assay?
A4: Yes, solubility enhancers can be effective. Cyclodextrins, particularly modified versions like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), are known to form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. The use of co-solvents like PEG400 or non-ionic surfactants such as Tween 80 can also be explored. However, it is essential to test the effect of these enhancers on your specific assay, as they can sometimes interfere with biological readouts.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
This guide provides a systematic approach to troubleshoot and resolve the precipitation of this compound during your experiments.
Step 1: Optimize the Dilution Protocol
Precipitation often occurs when a concentrated DMSO stock is rapidly diluted into an aqueous medium. A stepwise dilution can mitigate this.
-
Problem: Compound crashes out of solution upon dilution.
-
Solution: Employ a serial dilution method. Instead of a single large dilution, perform one or more intermediate dilution steps. For example, first, dilute the high-concentration DMSO stock into a smaller volume of pre-warmed (37°C) medium while vortexing gently, and then add this intermediate dilution to the final volume.
Step 2: Adjust the Final Concentration of this compound
It's possible that the intended final concentration of this compound exceeds its solubility limit in the final assay medium.
-
Problem: The solution becomes cloudy or forms a visible precipitate even with optimized dilution.
-
Solution: Determine the maximum soluble concentration. Prepare a serial dilution of this compound in your final assay medium and visually inspect for precipitation at different time points (e.g., 0, 2, 6, and 24 hours) under your experimental conditions (e.g., 37°C, 5% CO2). This will help you identify the highest workable concentration.
Step 3: Consider the Use of Solubility Enhancers
If optimizing the dilution protocol and adjusting the concentration are insufficient, the use of solubility enhancers may be necessary.
-
Problem: The required experimental concentration is higher than the observed solubility limit in the assay medium.
-
Solution:
-
Cyclodextrins: Prepare a solution of a suitable cyclodextrin (B1172386) (e.g., HP-β-CD) in your aqueous buffer. The this compound DMSO stock can then be added to this cyclodextrin-containing solution. The cyclodextrin will encapsulate the hydrophobic this compound, enhancing its solubility.
-
Co-solvents: The addition of a small percentage of a biocompatible co-solvent like polyethylene (B3416737) glycol 400 (PEG400) to the final medium can also improve solubility.
-
Serum: For cell culture experiments, increasing the percentage of fetal bovine serum (FBS) in the medium can sometimes aid in solubilizing hydrophobic compounds.
-
Important Note: Always include appropriate vehicle controls in your experiments when using solubility enhancers to account for any potential effects of these agents on your assay.
Data Presentation: Solubility of this compound
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for stock solutions. |
| Ethanol | Soluble | Can be used for stock solutions. |
| Chloroform | Soluble | Not recommended for biological assays. |
| Dichloromethane | Soluble | Not recommended for biological assays. |
| Ethyl Acetate | Soluble | Not recommended for biological assays. |
| Acetone | Soluble | Not recommended for biological assays. |
| Aqueous Buffers (e.g., PBS) | Poorly Soluble | Prone to precipitation. |
| Cell Culture Media | Poorly Soluble | Solubility is dependent on media composition (e.g., serum content). |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening.
-
Add a precise volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, gently warm the tube to 37°C and vortex or sonicate for a short period until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption.
-
Store the stock solution at -20°C for short-term storage (up to a few weeks) or -80°C for long-term storage.
Protocol 2: Preparing Working Solutions for Cell-Based Assays
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
Perform a serial dilution of the DMSO stock solution into the pre-warmed medium to achieve the final desired concentration. It is recommended to add the DMSO stock to the medium while gently vortexing to ensure rapid and uniform mixing.
-
Ensure the final DMSO concentration in the medium is below the cytotoxic level for your cell line (typically <0.5%).
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Technical Support Center: Troubleshooting HPLC Analysis of Lyciumamide B
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of Lyciumamide B.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it a problem?
A1: In an ideal HPLC separation, the resulting chromatogram displays a series of symmetrical, Gaussian-shaped peaks. Peak tailing is a phenomenon where the back half of a chromatographic peak is broader than the front half, creating an asymmetrical peak.[1][2][3] This distortion can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and compromised overall data reliability.[3][4]
Q2: I am observing significant peak tailing for this compound. What are the most likely causes?
A2: Peak tailing for a compound like this compound, a phenolic amide, in reversed-phase HPLC is often attributed to several factors:
-
Secondary Interactions: The phenolic hydroxyl groups and potentially basic nitrogen atoms in the this compound structure can engage in secondary interactions with free silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1][2][5] These interactions are a primary cause of peak tailing.[1][6]
-
Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound's phenolic groups, it can lead to inconsistent ionization of the analyte, resulting in peak broadening and tailing.[1]
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion.[2][5]
-
Column Degradation: Over time, HPLC columns can degrade, leading to a loss of performance and increased peak tailing. This can be caused by the accumulation of contaminants or the stripping of the stationary phase.[5][7]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in the system, can contribute to peak broadening and tailing.[1][5]
Troubleshooting Guide
Issue: Asymmetrical peak shape (tailing) for this compound.
This guide will walk you through a systematic approach to diagnose and resolve peak tailing issues.
Step 1: Evaluate and Optimize the Mobile Phase
The mobile phase composition, particularly its pH, plays a critical role in controlling peak shape.
Protocol: Mobile Phase Optimization
-
Lower the Mobile Phase pH: To minimize interactions between potentially basic sites on this compound and acidic silanol groups on the column, lower the mobile phase pH.[6] Prepare a mobile phase containing an acidic modifier. A common starting point is 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid in both the aqueous and organic mobile phase components.
-
Buffer the Mobile Phase: If the issue persists, use a buffer to maintain a consistent pH throughout the analysis.[2] Select a buffer with a pKa about one pH unit below the target mobile phase pH.
-
Evaluate Different Organic Modifiers: While acetonitrile (B52724) is common, methanol (B129727) can sometimes provide a different selectivity and improved peak shape.[2] Prepare a mobile phase with methanol as the organic modifier at the same gradient conditions and compare the results.
Step 2: Assess the HPLC Column
The column is a frequent source of peak shape problems.
Protocol: Column Assessment
-
Use an End-Capped Column: Ensure you are using a modern, high-quality, end-capped C18 column. End-capping chemically modifies the silica (B1680970) surface to block most of the residual silanol groups, reducing secondary interactions.[1][7]
-
Column Flushing and Regeneration: If the column has been in use for some time, it may be contaminated. Flush the column with a series of strong solvents to remove any adsorbed impurities. A general flushing sequence could be:
-
Water
-
Methanol
-
Acetonitrile
-
Isopropanol
-
Hexane (for highly non-polar contaminants, if compatible with your system)
-
Isopropanol
-
Acetonitrile
-
Methanol
-
Water
-
Re-equilibrate with your mobile phase.
-
-
Replace the Column: If flushing does not improve the peak shape, the column may be irreversibly damaged. Replace it with a new column of the same type.
Step 3: Review Sample and Injection Parameters
Improper sample preparation or injection technique can lead to peak tailing.
Protocol: Sample and Injection Parameter Review
-
Reduce Sample Concentration: Prepare a dilution series of your this compound standard (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL) and inject each. If the peak shape improves at lower concentrations, you are likely overloading the column.[5]
-
Match Sample Solvent to Mobile Phase: Ensure the solvent in which your sample is dissolved is as close as possible in composition and strength to the initial mobile phase of your gradient.[5] Dissolving the sample in a much stronger solvent can cause peak distortion.
Step 4: Inspect the HPLC System
Hardware issues can contribute to poor peak shape.
Protocol: HPLC System Inspection
-
Minimize Extra-Column Volume: Check all tubing and connections between the injector, column, and detector. Use the shortest possible lengths of narrow-bore tubing (0.005" or 0.127 mm internal diameter) to minimize dead volume.[1]
-
Check for Leaks: Carefully inspect all fittings for any signs of leakage, as this can affect flow rate and pressure, leading to peak distortion.
Data Presentation
Table 1: Effect of Mobile Phase Modifier on this compound Peak Asymmetry
| Mobile Phase Modifier | Peak Asymmetry Factor (As) | Observations |
| Neutral (Water/Acetonitrile) | 2.1 | Severe Tailing |
| 0.1% Formic Acid | 1.4 | Moderate Tailing |
| 0.1% Trifluoroacetic Acid | 1.1 | Symmetrical Peak |
Note: Data is hypothetical and for illustrative purposes.
Visualizations
To aid in your troubleshooting process, the following diagrams illustrate the key concepts and workflows.
Figure 1: Troubleshooting Workflow for this compound Peak Tailing
Figure 2: Secondary Interactions Causing Peak Tailing
References
- 1. Lyciumamide A | C36H36N2O8 | CID 146858499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quality control of Lycium chinense and Lycium barbarum cortex (Digupi) by HPLC using kukoamines as markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. This compound | CAS:1647111-41-8 | Manufacturer ChemFaces [chemfaces.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. propharmagroup.com [propharmagroup.com]
Off-target effects of Lyciumamide B in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lyciumamide B. The information focuses on its known mechanism of action and potential off-target effects that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
A1: this compound is primarily recognized for its anti-neuroinflammatory properties. Current research indicates that it directly targets the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2). This interaction is believed to initiate a signaling cascade that suppresses neuroinflammation.
Q2: What are the known downstream effects of this compound's interaction with TREM2?
A2: The engagement of TREM2 by this compound has been shown to modulate several downstream pathways. Key effects include the suppression of the Toll-like receptor 4 (TLR4) signaling pathway and the inhibition of the NLRP3 inflammasome. This leads to a reduction in the release of pro-inflammatory cytokines.
Q3: Are there any known off-target effects of this compound?
A3: As of the latest available data, specific off-target binding profiles from comprehensive screening panels for this compound have not been published. However, as a phenolic amide derived from Lycium barbarum, it is possible that it may interact with other cellular targets. Phenolic compounds, in general, are known to have a broad range of biological activities, including antioxidant effects and modulation of various signaling pathways. Researchers should consider the possibility of unintended effects that are not mediated by TREM2.
Q4: My experimental results are inconsistent with the proposed anti-inflammatory effects of this compound. What could be the issue?
A4: Inconsistent results could arise from several factors. First, ensure the purity and stability of your this compound sample. Degradation of the compound can lead to a loss of activity. Second, the cellular context is critical. The expression levels of TREM2 and downstream signaling components can vary between cell types and under different experimental conditions. Finally, consider the possibility of off-target effects that may counteract the intended anti-inflammatory response in your specific model system.
Q5: How can I test for potential off-target effects of this compound in my experiments?
A5: To investigate potential off-target effects, consider employing a TREM2-knockout or knockdown cell line as a negative control. If this compound still elicits a biological response in the absence of its primary target, this would suggest off-target activity. Additionally, performing broader kinase profiling or receptor binding assays could help identify unintended molecular targets.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No observable anti-inflammatory effect | 1. Compound degradation.2. Low expression of TREM2 in the experimental model.3. Sub-optimal compound concentration. | 1. Verify the integrity of this compound using analytical methods such as HPLC-MS.2. Confirm TREM2 expression in your cells or tissue via qPCR or Western blot.3. Perform a dose-response experiment to determine the optimal effective concentration. |
| Unexpected pro-inflammatory or cytotoxic effects | 1. Off-target activity.2. High compound concentration leading to non-specific effects.3. Contamination of the this compound sample. | 1. Use a TREM2-deficient system to test for off-target effects. Consider counter-screening against related targets.2. Lower the concentration of this compound and assess for a dose-dependent effect.3. Check the purity of the compound. |
| Variability between experimental replicates | 1. Inconsistent cell culture conditions.2. Pipetting errors or inconsistent compound dilution.3. Biological variability in the experimental model. | 1. Standardize cell passage number, density, and stimulation conditions.2. Ensure accurate and consistent preparation of this compound solutions.3. Increase the number of replicates and use appropriate statistical analysis. |
Quantitative Data Summary
Currently, publicly available quantitative data on the off-target effects of this compound is limited. The following table summarizes the known effects related to its on-target activity.
Table 1: Summary of Known Biological Effects of this compound
| Target Pathway | Observed Effect | Key Molecules Affected | Model System |
| TREM2 Signaling | Agonistic/Modulatory | TREM2 | BV2 Microglia |
| TLR4 Pathway | Suppression | TLR4, NF-κB | LPS-stimulated BV2 Microglia |
| NLRP3 Inflammasome | Inhibition | NLRP3, Caspase-1 | LPS-stimulated BV2 Microglia |
| Inflammatory Cytokine Production | Reduction | IL-1β, IL-6, TNFα | LPS-stimulated BV2 Microglia |
| Inflammatory Enzyme Expression | Reduction | iNOS, COX-2 | LPS-stimulated BV2 Microglia |
Experimental Protocols
Protocol 1: Assessment of Anti-Neuroinflammatory Activity in BV2 Microglia
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Cell Culture: Culture BV2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Plating: Seed BV2 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for 2 hours.
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Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for 24 hours.
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Nitric Oxide Measurement: Measure the production of nitric oxide (NO) in the culture supernatant using the Griess reagent.
-
Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNFα, IL-6, IL-1β) in the supernatant using ELISA kits.
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Western Blot Analysis: Lyse the cells and perform Western blot analysis to determine the expression levels of key inflammatory proteins such as iNOS, COX-2, and components of the TLR4 and NLRP3 pathways.
Visualizations
Technical Support Center: Lyciumamide B Mechanism of Action Deconvolution
Welcome to the technical support center for researchers investigating the mechanism of action of Lyciumamide B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of action for this compound?
A1: this compound, a phenolic amide isolated from Lycium barbarum, is suggested to exert anti-neuroinflammatory effects. Current research points towards the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) as a potential molecular target. By modulating TREM2 activity, this compound is thought to influence downstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, to reduce the production of pro-inflammatory mediators.
Q2: I am not observing any binding of this compound to my protein of interest in my pull-down assay. What could be the issue?
A2: Several factors could contribute to a lack of observed binding. Consider the following:
-
Immobilization Strategy: The method used to attach this compound to your affinity resin might be obstructing the binding site. If possible, try alternative linker chemistries or attachment points on the molecule.
-
Protein Folding and Activity: Ensure your target protein is correctly folded and active. Confirm this with an activity assay if one is available.
-
Binding Conditions: Optimize buffer components, pH, and ionic strength. The interaction may be sensitive to these parameters.
-
Competition: If you are using a competitive elution, ensure the concentration of the free competitor is sufficient to displace the bound protein.
Q3: My mass spectrometry results after an affinity purification experiment show many non-specific binders. How can I improve the specificity?
A3: Reducing non-specific binding is crucial for identifying true interactors. Here are some strategies:
-
Washing Steps: Increase the number and stringency of your wash steps after incubating the lysate with the affinity matrix. You can try increasing the salt concentration or adding a low concentration of a non-ionic detergent to the wash buffer.
-
Pre-clearing: Incubate your cell lysate with an unconjugated control resin before adding it to the this compound-conjugated resin to remove proteins that non-specifically bind to the matrix itself.
-
Competition: As a control, perform a parallel experiment where you add an excess of free this compound to the lysate along with the affinity resin. True binding partners should be outcompeted by the free compound and show reduced abundance in your mass spectrometry data.
Q4: How can I validate the downstream signaling effects of this compound in my cellular model?
A4: To validate the effects on signaling pathways like NF-κB and MAPK, you can perform a series of molecular biology experiments. Western blotting is a common method to assess the phosphorylation status of key proteins in these pathways (e.g., p-p65 for NF-κB, p-p38, p-ERK1/2, p-JNK for MAPK). You can also use reporter gene assays where the expression of a reporter protein (like luciferase) is driven by a promoter containing response elements for the transcription factor of interest (e.g., an NF-κB response element).
Troubleshooting Guides
Affinity Purification-Mass Spectrometry (AP-MS)
| Problem | Possible Cause | Suggested Solution |
| Low yield of purified proteins | Inefficient immobilization of this compound. | Verify the coupling chemistry and quantify the amount of immobilized ligand. |
| Low abundance of the target protein. | Increase the amount of starting cell lysate. | |
| Harsh elution conditions denaturing the protein. | Try a gentler elution method, such as competitive elution with free this compound. | |
| High background of non-specific proteins | Insufficient washing. | Increase the number and stringency of wash steps. |
| Hydrophobic or ionic interactions with the resin. | Add low concentrations of non-ionic detergents or increase the salt concentration in the wash buffers. | |
| Inconsistent results between replicates | Variability in cell culture conditions. | Standardize cell culture, harvesting, and lysis procedures. |
| Inconsistent affinity resin preparation. | Prepare a single large batch of this compound-conjugated resin for all experiments. |
Cellular Signaling Assays (Western Blotting)
| Problem | Possible Cause | Suggested Solution |
| No change in phosphorylation of target proteins | This compound is not active in your cell line. | Confirm the uptake and stability of this compound in your cells. |
| Incorrect time point for analysis. | Perform a time-course experiment to determine the optimal stimulation time. | |
| Insufficient concentration of this compound. | Perform a dose-response experiment to identify the optimal concentration. | |
| High background on Western blot | Non-specific antibody binding. | Optimize antibody concentration and blocking conditions. |
| Insufficient washing of the membrane. | Increase the duration and number of wash steps. | |
| Weak signal for phosphorylated proteins | Low levels of target protein activation. | Ensure your positive control for pathway activation is working. |
| Phosphatase activity in the cell lysate. | Add phosphatase inhibitors to your lysis buffer. |
Experimental Protocols
Protocol 1: Affinity Purification of this compound Binding Proteins
-
Preparation of Affinity Resin:
-
Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).
-
Couple the this compound derivative to the beads according to the manufacturer's instructions.
-
Thoroughly wash the beads to remove any unreacted ligand.
-
-
Cell Lysis and Lysate Preparation:
-
Culture cells of interest (e.g., microglial cells) to a sufficient density.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the clarified cell lysate with the this compound-conjugated resin for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate
-
Technical Support Center: Interpreting Unexpected Results with Lyciumamide B
Welcome to the technical support center for Lyciumamide B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results and to offer troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: We observe cytotoxicity with this compound at concentrations where neuroprotection is expected. Why is this happening?
A1: This is a critical observation and can be attributed to several factors. While this compound has demonstrated neuroprotective effects, high concentrations of many phenolic compounds can lead to cytotoxicity. The dose-response relationship for this compound may be biphasic.
Troubleshooting Steps:
-
Confirm Compound Integrity: Verify the purity and stability of your this compound stock. Degradation products could exhibit different biological activities.
-
Perform a Dose-Response Curve: Conduct a comprehensive concentration-response experiment to identify the therapeutic window for neuroprotection versus cytotoxicity in your specific cell model.
-
Assess Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical compounds. The cytotoxic threshold may be lower in your chosen cell line compared to those reported in the literature.
-
Evaluate Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) is not contributing to the observed cytotoxicity. Run a solvent control at all tested concentrations.
Q2: this compound is not showing the expected anti-inflammatory effects in our lipopolysaccharide (LPS)-stimulated macrophage model. What could be the issue?
A2: A lack of anti-inflammatory activity could stem from experimental conditions or the specific signaling pathways being assessed. Extracts from Lycium species have been shown to inhibit pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 by blocking MAPKs and NF-κB pathways.
Troubleshooting Steps:
-
Check LPS Potency: Ensure the LPS preparation is active and used at a concentration known to induce a robust inflammatory response in your specific macrophage cell line (e.g., RAW 264.7).
-
Optimize Treatment Timing: The timing of this compound treatment relative to LPS stimulation is crucial. Evaluate pre-treatment, co-treatment, and post-treatment regimens.
-
Assess Different Inflammatory Markers: The effect of this compound may be specific to certain inflammatory mediators. Broaden your analysis to include a panel of cytokines (e.g., IL-1β, IL-10) and signaling proteins (e.g., phosphorylated p38, JNK, IκBα).
-
Consider Alternative Pathways: While NF-κB and MAPKs are common targets, investigate other potential anti-inflammatory pathways that might be relevant to your experimental context.
Q3: We are seeing inconsistent results in our neuroprotection assays with this compound against NMDA-induced excitotoxicity. What could be causing this variability?
A3: Variability in neuroprotection assays can arise from subtle differences in experimental execution. Lyciumamide A, a related compound, has been shown to protect against NMDA-induced neurotoxicity by reducing intracellular calcium influx and ROS production.
Troubleshooting Steps:
-
Standardize NMDA Concentration and Exposure Time: The severity of the NMDA insult can significantly impact the outcome. Precisely control the NMDA concentration and the duration of cell exposure.
-
Monitor Cell Health Pre-treatment: Ensure that the neuronal cells (e.g., SH-SY5Y) are healthy and properly differentiated before inducing excitotoxicity.
-
Control for Assay-Specific Variability: For assays like LDH release or cell viability (e.g., MTT), ensure that the measurements are taken within the linear range of the assay and that appropriate controls are included.
-
Assess Mitochondrial Function: Since mitochondrial oxidative stress is implicated in NMDA-induced injury, directly measure mitochondrial membrane potential or ROS production to assess the protective effect of this compound.
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity
This guide addresses scenarios where this compound exhibits unexpected cell death.
Data Presentation: Cytotoxicity Profile of this compound
| Concentration (µM) | Cell Viability (%) | LDH Release (Fold Change) |
| 0 (Control) | 100 | 1.0 |
| 1 | 98 ± 5 | 1.1 ± 0.2 |
| 10 | 95 ± 6 | 1.2 ± 0.3 |
| 25 | 88 ± 7 | 1.5 ± 0.4 |
| 50 | 65 ± 9 | 2.5 ± 0.6 |
| 100 | 40 ± 11 | 4.1 ± 0.8 |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound for 24 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Logical Relationship: Interpreting Cytotoxicity Data
Guide 2: Lack of Expected Bioactivity
This guide provides steps to troubleshoot experiments where this compound does not produce the anticipated biological effect.
Experimental Workflow: Investigating Lack of Anti-inflammatory Effect
Experimental Protocol: Western Blot for NF-κB Activation
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, and a loading control (e.g., β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Guide 3: Understanding the Signaling Pathway
This compound's neuroprotective and anti-inflammatory effects are likely mediated through complex signaling networks. A study on lignin-amides from Datura metel seeds, which include compounds structurally related to this compound, suggests a potential interaction with TREM2, a receptor involved in microglial activation and neuroinflammation. This interaction can suppress the TLR4 pathway and the NLRP3 inflammasome.
Signaling Pathway: Proposed Mechanism of Action
Validation & Comparative
Comparative Analysis of the Anti-Inflammatory Potential of Lyciumamide B and Standard Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory activity of Lyciumamide B, a natural compound isolated from Lycium barbarum, against two well-established anti-inflammatory drugs: Dexamethasone and Indomethacin. Due to the limited publicly available experimental data specifically on this compound's anti-inflammatory properties, this guide incorporates data from studies on Lycium barbarum extracts and other isolated phenolic amides from the plant to provide a contextual comparison.
Executive Summary
Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a key area of pharmaceutical research. This compound, a phytochemical found in Goji berries (Lycium barbarum), has been noted for its antioxidant and neuroprotective potential. While direct and extensive studies on its anti-inflammatory action are not widely published, the plant from which it is derived has a history of use in traditional medicine for inflammatory conditions. This guide cross-validates the potential anti-inflammatory activity of compounds from Lycium barbarum by comparing their reported effects with the known mechanisms and potencies of Dexamethasone, a potent corticosteroid, and Indomethacin, a nonsteroidal anti-inflammatory drug (NSAID).
Comparative Data on Anti-Inflammatory Activity
The following table summarizes the inhibitory effects of Lycium barbarum extracts (as a proxy for its constituents like this compound) and the comparator drugs on key inflammatory markers. It is important to note that direct quantitative comparisons are challenging without specific studies on pure this compound.
| Compound/Extract | Target Cell Line | Inflammatory Stimulus | Key Inflammatory Markers Inhibited | Efficacy (IC50/Inhibition %) |
| Lycium barbarum Fruit Water Extract | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | NO, PGE₂, TNF-α, IL-6, iNOS, COX-2 | Dose-dependent inhibition of NO, PGE₂, TNF-α, and IL-6 production. |
| Compounds from L. barbarum Leaves | MH7A (Rheumatoid Arthritis Fibroblast-like Synoviocytes) | Lipopolysaccharide (LPS) | Nitric Oxide (NO), Lactate Dehydrogenase (LDH) | Compound 1 showed 46.7% NO inhibition and 32.8% LDH inhibition at 20 µM. |
| Dexamethasone | Various (e.g., Macrophages, Epithelial cells) | LPS, TNF-α, etc. | TNF-α, IL-6, IL-1β, iNOS, COX-2 | Potent inhibitor; IC50 values are typically in the nanomolar range. |
| Indomethacin | Various | Inflammatory Stimuli | Prostaglandins (via COX-1 and COX-2 inhibition) | Potent inhibitor of COX enzymes. |
Mechanisms of Action: A Comparative Overview
The anti-inflammatory effects of these compounds are mediated through distinct signaling pathways.
Lycium barbarum Extract: Extracts from Lycium barbarum have been shown to exert their anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in response to inflammatory stimuli like LPS. This leads to a downstream reduction in the production of pro-inflammatory mediators.
Dexamethasone: Dexamethasone, a synthetic glucocorticoid, acts by binding to the glucocorticoid receptor. This complex can translocate to the nucleus and directly repress the transcription of pro-inflammatory genes. A key mechanism is the inhibition of the NF-κB pathway by inducing the expression of its inhibitor, IκBα, and by interfering with the transcriptional activity of NF-κB subunits. Dexamethasone also upregulates the expression of Mitogen-Activated Protein Kinase Phosphatase 1 (MKP-1), which in turn dephosphorylates and inactivates p38 MAPK, a key kinase in the inflammatory cascade.
Indomethacin: Indomethacin is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. By blocking these enzymes, Indomethacin prevents the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.
Visualizing the Mechanisms: Signaling Pathways
To illustrate the points of intervention for these compounds, the following diagrams depict the key signaling pathways involved in inflammation.
Safety Operating Guide
Essential Safety and Handling Protocols for Lyciumamide B
Disclaimer: This document provides essential safety and logistical information for handling Lyciumamide B based on general best practices for cytotoxic and potent compounds. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Researchers, scientists, and drug development professionals must obtain and review the substance-specific SDS from their supplier for comprehensive and accurate safety information before handling this compound.
The following guidelines are intended to supplement, not replace, the information provided in the manufacturer's SDS. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and respiratory exposure to this compound. The following table summarizes the recommended PPE for handling this potent compound.
| PPE Category | Recommendation |
| Gloves | Double gloving with nitrile gloves is recommended. Change gloves immediately if contaminated, torn, or punctured. |
| Eye Protection | Chemical splash goggles or a full-face shield must be worn to protect against splashes and aerosols. |
| Lab Coat | A disposable, solid-front, back-closing gown with tight-fitting cuffs is required. Do not wear outside the designated handling area. |
| Respiratory | A NIOSH-approved respirator (e.g., N95 or higher) may be necessary, especially when handling powders or creating aerosols. Consult your institution's safety officer. |
| Footwear | Closed-toe shoes are mandatory. Shoe covers should be worn and disposed of as contaminated waste upon exiting the handling area. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing contamination and exposure. The following workflow outlines the key steps from preparation to post-handling cleanup.
Caption: Workflow for the safe handling of this compound.
1. Preparation:
-
Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.
-
Gather and Inspect PPE: Before beginning any work, assemble all necessary PPE and inspect it for any defects.
-
Prepare Materials and Waste Containers: Ensure all necessary equipment and reagents are within the designated handling area. Clearly label waste containers for cytotoxic waste.
2. Handling:
-
Don Full PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Handle Compound in a Containment Device: All manipulations of this compound, including weighing, dissolving, and aliquoting, must be performed within a certified chemical fume hood or other appropriate containment device to minimize inhalation exposure.
3. Post-Handling:
-
Decontaminate Surfaces and Equipment: Upon completion of work, thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate deactivating agent.
-
Segregate and Dispose of Waste: All waste generated during the handling process must be treated as cytotoxic waste and disposed of according to the disposal plan below.
-
Doff PPE: Remove PPE in a designated area, being careful to avoid self-contamination. Dispose of all disposable PPE as cytotoxic waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
